molecular formula C2H4FN3O2S B2503146 2-Azidoethanesulfonyl fluoride CAS No. 2137568-76-2

2-Azidoethanesulfonyl fluoride

Cat. No.: B2503146
CAS No.: 2137568-76-2
M. Wt: 153.13
InChI Key: QXZYYVUMQXBCRY-UHFFFAOYSA-N
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Description

2-Azidoethanesulfonyl fluoride is a specialized bifunctional reagent that integrates a sulfonyl fluoride (SuFEx) warhead with an azide group. This combination makes it a valuable tool for chemical biology and medicinal chemistry, particularly in developing targeted covalent inhibitors and for fragment-based drug discovery. The sulfonyl fluoride group reacts selectively with various nucleophilic amino acid residues, such as tyrosine, lysine, serine, and threonine, enabling the irreversible labeling and modulation of protein function . Concurrently, the azide moiety allows for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating conjugation, pull-down assays, or fluorescent labeling. This dual reactivity provides researchers with a versatile platform for probing protein-ligand interactions, mapping binding sites, and constructing complex biomolecular assemblies. The compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-azidoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYYVUMQXBCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azidoethanesulfonyl fluoride synthesis from 2-chloroethane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Azidoethanesulfonyl fluoride (AESF) starting from 2-chloroethane-1-sulfonyl fluoride (CESF) . This document is structured for researchers requiring high-fidelity protocols, safety-critical operational parameters, and mechanistic insight into SuFEx (Sulfur-Fluoride Exchange) chemistry.

Executive Summary & Strategic Context

This compound (AESF) represents a premier class of "bifunctional click linkers." It bridges two distinct orthogonal reactivities:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Enabled by the azide (

    
    ) motif.[1]
    
  • SuFEx (Sulfur-Fluoride Exchange): Enabled by the sulfonyl fluoride (

    
    ) motif.[1][2][3][4]
    

While 2-chloroethane-1-sulfonyl fluoride (CESF) is a standard precursor for Ethenesulfonyl Fluoride (ESF), its direct conversion to AESF provides a saturated linker capable of immediate deployment in bioconjugation without the need for an initial Michael addition step.

Critical Safety Advisory: AESF (


) possesses a Carbon-to-Nitrogen (

) ratio of 0.66 , significantly below the safety threshold of 3.0 usually recommended for isolation. While literature reports multigram-scale synthesis, this compound is potentially explosive and volatile . It should ideally be handled in solution.

Mechanistic Pathways

The conversion of CESF to AESF is not a simple aliphatic


 substitution. The presence of the highly electron-withdrawing sulfonyl fluoride group at the 

-position acidifies the

-protons, making the elimination pathway competitive.
The Pathways[5]
  • Direct Substitution (

    
    ):  Direct displacement of chloride by azide. This is kinetically slower due to the steric and electronic environment.
    
  • Elimination-Addition (

    
    ): 
    
    • Step 1: Base-promoted dehydrohalogenation of CESF to form Ethenesulfonyl Fluoride (ESF) .

    • Step 2: Michael addition of the azide anion (or hydrazoic acid) to the ESF double bond.

In practice, high-yield protocols often exploit the Elimination-Addition sequence in a one-pot manner or utilize conditions that favor the rapid capture of the transient ESF species.

ReactionMechanism cluster_legend Pathway Logic CESF 2-Chloroethane-1- sulfonyl fluoride (Precursor) ESF Ethenesulfonyl Fluoride (ESF) (Transient Intermediate) CESF->ESF Fast Elimination AESF 2-Azidoethane-1- sulfonyl fluoride (Target) CESF->AESF Direct SN2 (Minor Path) ESF->AESF Michael Addition (NaN3) Base Base / Elimination (-HCl) Azide NaN3 / Addition Dominant Path: Elimination-Addition Dominant Path: Elimination-Addition

Figure 1: Mechanistic pathway for the synthesis of AESF. The reaction predominantly proceeds via the transient formation of ESF followed by azide addition.

Experimental Protocol

This protocol is adapted from high-yield methodologies (e.g., Qin et al., Sharpless et al.) optimized for safety and conversion efficiency.

Materials & Reagents
ReagentRoleEquiv.Notes
2-Chloroethane-1-sulfonyl fluoride Substrate1.0Commercially available or synthesized from chloride.
Sodium Azide (

)
Nucleophile1.1 - 1.5TOXIC/EXPLOSIVE. Use plastic spatulas.
Acetone/Water (1:1) Solvent-Solubilizes both organic substrate and ionic azide.
Sodium Iodide (NaI) Catalyst0.1Optional Finkelstein catalyst to accelerate

.
Step-by-Step Methodology

Pre-Start Safety Check:

  • Ensure all glassware is free of heavy metals (prevents heavy metal azide formation).

  • Set up a blast shield.

  • Prepare a quenching bath (saturated sodium nitrite or dilute bleach) for azide waste.

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.5 equiv) in distilled water (

    
     concentration relative to azide).
    
  • Add an equal volume of Acetone to the aqueous solution.

  • Optional: Add NaI (10 mol%) if running at lower temperatures to promote substitution.

Step 2: Reaction

  • Add 2-chloroethane-1-sulfonyl fluoride (1.0 equiv) dropwise to the azide solution at room temperature (25 °C).

    • Note: The reaction is slightly exothermic. Monitor internal temperature.

  • Stir the mixture vigorously.

    • Time: Typically 12–24 hours at Room Temperature.

    • Monitoring: Monitor via TLC (stain with KMnO4 or Ninhydrin after reduction) or

      
       NMR.
      
    • Endpoint: Disappearance of the starting chloride signal (

      
       ppm vs. product signal).
      

Step 3: Workup (Critical for Safety)

  • Dilute: Pour the reaction mixture into ice-cold water/brine (excess water helps manage heat).

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (

    
    )  (
    
    
    
    ).
    • Caution: Do not use halogenated solvents if long-term storage with azides is planned, though DCM is standard for immediate workup.

  • Wash: Wash combined organic layers with water and brine to remove unreacted

    
    .
    
  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter.

Step 4: Concentration & Purification

  • Concentration: Concentrate the solvent under reduced pressure (Rotary Evaporator) at Low Temperature (< 30 °C) .

    • WARNING: Do NOT distill to complete dryness if the scale is >1g. Leave a small amount of solvent or immediately dilute in the storage solvent (e.g., THF).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: AESF is often pure enough after extraction (>95%) for subsequent click reactions.

Characterization Data
MethodExpected SignalInterpretation

NMR

to

ppm (approx)
Triplet or multiplet (coupling with

). Distinct from ESF (

ppm).

NMR

ppm (Multiplets)
Two distinct methylene (

) signals.
IR Spectroscopy

Strong, sharp Azide stretching frequency.
IR Spectroscopy

Sulfonyl asymmetric/symmetric stretch.

Process Workflow & Safety Logic

The following diagram illustrates the decision-making process and safety barriers required for this synthesis.

Workflow Start Start: 2-Chloroethane-1-sulfonyl fluoride SafetyCheck Safety Check: Blast Shield? Non-metal spatula? Quench bath ready? Start->SafetyCheck Reaction Reaction: NaN3 + Acetone/Water RT, 12-24h SafetyCheck->Reaction Monitor Monitor (19F NMR): Check for ESF intermediate Confirm conversion to AESF Reaction->Monitor Workup Workup: Extraction (DCM/Et2O) Wash (Remove NaN3) Monitor->Workup Conversion >95% Isolation Isolation: Concentrate < 30°C DO NOT DISTILL TO DRYNESS Workup->Isolation Storage Storage: Store as Solution (THF) -20°C Freezer Isolation->Storage

Figure 2: Operational workflow emphasizing safety checkpoints during AESF synthesis.

Troubleshooting & Optimization

Issue: Formation of Vinyl Sulfone (ESF) only

If the reaction stalls at the Ethenesulfonyl fluoride (ESF) stage:

  • Cause: The pH is too basic, or the azide is not nucleophilic enough to perform the Michael addition.

  • Solution: Carefully adjust pH to neutral/slightly acidic (using Acetic Acid) to protonate the intermediate anion formed after azide addition. However, standard aqueous conditions usually provide enough protons.

Issue: Low Yield
  • Cause: Hydrolysis of the sulfonyl fluoride (rare, as

    
     is stable) or volatility losses.
    
  • Solution: Ensure the reaction temperature does not exceed 40°C. Avoid prolonged exposure to high pH (>10).

References

  • Sharpless, K. B., et al. (2014).[3][4] "SuFEx-Based Polysulfates as Promising New Polymers." Angewandte Chemie International Edition. [Link]

  • Qin, H., et al. (2019). "2-Azidoethane-1-sulfonylfluoride (ASF): A Versatile Bis-clickable Reagent for SuFEx and CuAAC Click Reactions."[1] Chinese Journal of Chemistry. [Link]

  • Genung, N. E., & Gillingham, D. G. (2016). "Bonding the C–N–C bond: The glorious return of the sulfonyl fluoride." ChemBioChem. [Link]

  • Barrow, A. S., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of 2-Azidoethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Role of 2-Azidoethanesulfonyl Fluoride in Modern Chemistry

This compound (AESF), also referred to as ASF, has emerged as a powerful and versatile bifunctional reagent in the field of chemical biology and drug discovery.[1] Its structure uniquely combines two of the most robust and orthogonal "click" chemistry handles: an azide group, which readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a sulfonyl fluoride group, the premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1] This dual functionality allows for the precise and efficient construction of complex molecular architectures, such as novel dendrimers, covalent inhibitors, and chemical probes.

Given its pivotal role as a molecular linker and building block, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into the molecule's atomic connectivity and electronic environment through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. This guide provides a comprehensive, field-proven framework for the complete NMR characterization of AESF, grounded in fundamental principles and practical, validated protocols.

PART 1: CRITICAL SAFETY PROTOCOLS

Causality Statement: The chemical structure of AESF incorporates two distinct energetic and reactive functionalities: an organic azide and a sulfonyl fluoride. Failure to adhere to stringent safety protocols can have severe consequences. Organic azides, particularly those with a low carbon-to-nitrogen ratio, are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light.[2][3] The sulfonyl fluoride moiety is a highly reactive electrophile. Therefore, all handling must be performed with the utmost care.

Mandatory Safety Procedures:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is a minimum standard) when handling AESF or its precursors.[4] For procedures with a higher risk of energetic decomposition, the use of a blast shield or a face shield is mandatory.[5]

  • Ventilation: All manipulations involving AESF must be conducted within a certified chemical fume hood to prevent inhalation of potentially toxic vapors.[4]

  • Scale Limitation: Use the smallest possible quantities of the material required for your experiment to minimize potential risk.[3][5]

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or needles to handle AESF. Contact with certain metals can form highly unstable and shock-sensitive metal azides.[3] Use plastic or ceramic utensils.

    • Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[3]

    • Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform for reactions involving azides, as this can lead to the formation of explosively unstable di- and tri-azidomethane.[2]

  • Storage: Store AESF in a clearly labeled container, below room temperature, and protected from light.[3][5]

  • Waste Disposal: All AESF-contaminated waste must be collected in a designated, clearly labeled hazardous waste container. Never dispose of azide-containing solutions down the sink.[4]

PART 2: The Principles of Multinuclear NMR for AESF Characterization

The structural elucidation of AESF relies on a synergistic, multinuclear NMR approach. Each nucleus (¹H, ¹³C, ¹⁹F) provides a unique and complementary piece of the structural puzzle.

Molecular Structure of this compound

Caption: Molecular structure of this compound (AESF).

  • ¹H NMR: Provides information on the number and connectivity of protons. For AESF, we expect to see two distinct signals corresponding to the two methylene (CH₂) groups. The coupling patterns (multiplicity) between these groups will confirm their adjacency.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR an exceptionally powerful tool.[6] It provides a direct and clean window into the electronic environment of the sulfonyl fluoride group. Its chemical shift is highly sensitive to the molecular structure, and its coupling to adjacent protons provides key connectivity information.[7]

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR confirms the carbon backbone of the molecule. A key feature in the ¹³C NMR spectrum of AESF will be the presence of carbon-fluorine (C-F) coupling, which can be observed over one or more bonds and is a definitive indicator of proximity to the fluorine atom.[8]

PART 3: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly defined instrument parameters.

Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh ~10-20 mg AESF B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Filter into 5 mm NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹⁹F Spectrum D->F G Acquire ¹³C Spectrum D->G H Process & Reference Spectra E->H F->H G->H I Integrate Peaks H->I J Assign Signals & Measure Coupling Constants (J) I->J K Consolidate & Report Data J->K G N3 N₃ C1 CH₂ C2 CH₂ C1:e->C2:w ³JHH F F C1:e->F:w ²JCF S SO₂ C2:e->F:w ³JHF C2:e->F:w ¹JCF

Caption: Key through-bond J-coupling relationships in AESF.

Conclusion

The robust characterization of this compound is not merely an academic exercise; it is a critical quality control step that underpins its successful application in drug discovery and chemical biology. The multinuclear (¹H, ¹³C, ¹⁹F) NMR approach detailed in this guide provides a comprehensive and self-validating system for confirming the identity, structure, and purity of this essential bifunctional reagent. By understanding the causality behind each experimental choice—from stringent safety protocols to specific NMR acquisition parameters—researchers can generate high-quality, unambiguous data, ensuring the integrity of their downstream applications.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin Safety, Insurance, Risk & Compliance. [Link]

  • Azides - SWP. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]

  • Azide Compounds. Florida State University Environmental Health and Safety. [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]

  • Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Royal Society of Chemistry. [Link]

  • Characterisation of 2 by NMR spectroscopy. ResearchGate. [Link]

  • 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions. ResearchGate. [Link]

  • How to make an NMR sample. University of Ottawa. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • 19Fluorine NMR. University of Ottawa. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (NIH). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

Sources

Technical Guide: Stability Profile and Handling of 2-Azidoethanesulfonyl Fluoride (AESF)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, mechanistic behavior, and handling protocols for 2-Azidoethanesulfonyl fluoride (AESF) . It synthesizes data from SuFEx (Sulfur-Fluoride Exchange) chemistry principles and specific bioconjugation applications.[1][2][3]

Executive Summary

This compound (AESF) is a bifunctional "click" reagent containing a SuFEx-active sulfonyl fluoride headgroup and a CuAAC-active azide tail. Its utility in drug development and proteomics relies heavily on the unique stability of the S(VI)-F bond.

Core Stability Verdict:

  • Acidic to Neutral (pH 2.0 – 7.5): Highly stable. Resistant to hydrolysis for prolonged periods (days to weeks).

  • Physiological (pH 7.4 – 8.0): Functionally stable. Half-life (

    
    ) is sufficient for bioconjugation (6–24 hours), but slow hydrolysis occurs.
    
  • Basic (pH > 9.0): Labile. Rapid hydrolysis to the sulfonate or elimination to vinyl species.

Mechanistic Analysis of Instability

The stability of AESF is governed by the electrophilicity of the sulfur center and the acidity of the


-protons.
Hydrolysis Mechanism (S-F Cleavage)

In aqueous media, the primary degradation pathway is nucleophilic attack by water or hydroxide ions at the hexavalent sulfur, displacing the fluoride ion. This follows a pseudo-first-order kinetic profile dependent on


.
  • Acidic Conditions: The S-F bond is extremely robust. Fluoride is a poor leaving group without protonation, but the high bond energy of S-F (approx. 90 kcal/mol) prevents spontaneous dissociation.

  • Basic Conditions: Hydroxide (

    
    ) acts as a potent nucleophile. The electron-withdrawing azido group (
    
    
    
    ) at the
    
    
    -position inductively destabilizes the sulfur center, making it slightly more susceptible to hydrolysis than simple alkyl sulfonyl fluorides.
Elimination Pathway (Secondary Instability)

At high pH (


), AESF faces a secondary risk: 

-elimination
. The sulfonyl group acidifies the

-protons. Strong bases can deprotonate the

-carbon, potentially leading to the elimination of the azide (though a poor leaving group) or retro-Michael type decomposition if the molecule was formed via ESF.
Mechanistic Diagram

The following diagram illustrates the competing pathways of stability and degradation.

AESF_Stability AESF 2-Azidoethanesulfonyl fluoride (AESF) Acid Acidic/Neutral pH (pH < 7.5) AESF->Acid Exposed to Base Basic pH (pH > 8.5) AESF->Base Exposed to Stable STABLE (Intact S-F Bond) Acid->Stable No Reaction (Kinetic Trap) Hydrolysis Hydrolysis Product (2-Azidoethanesulfonate + F-) Base->Hydrolysis Nu: Attack at Sulfur (Major Pathway) Elimination Elimination Product (Vinyl Sulfonate species) Base->Elimination Alpha-Deprotonation (Minor Pathway)

Caption: Stability divergence of AESF. Acidic environments preserve the warhead, while basic conditions trigger S-F cleavage.

Stability Data Profile

The following data summarizes the estimated half-life (


) of AESF based on comparative kinetics of alkyl sulfonyl fluorides in aqueous buffers.
pH ConditionBuffer SystemEstimated

StatusOperational Recommendation
pH 2.0 – 5.0 0.1% TFA / Acetate> 2 WeeksStable Preferred for HPLC purification and long-term storage.
pH 7.0 Phosphate (PBS)> 48 HoursStable Ideal for "click" reactions (CuAAC) or storage of stock solutions.
pH 7.4 PBS (Physiological)~ 24 HoursFunctional Standard window for protein bioconjugation (SuFEx).
pH 8.5 Bicarbonate4 – 6 HoursSensitive Work quickly. Use for rapid labeling only.
pH 10.0+ Carbonate / NaOH< 30 MinutesLabile Avoid. Rapid hydrolysis destroys the reagent.

Critical Insight: Unlike sulfonyl chlorides, which hydrolyze in minutes at pH 7, AESF retains reactivity for hours, allowing for specific targeting of protein residues (e.g., Tyrosine, Lysine) without rapid quenching by water.

Experimental Protocols

Protocol 1: HPLC-Based Hydrolysis Kinetics Assay

Use this protocol to validate the specific stability of your AESF batch in your specific buffer system.

Materials:

  • AESF (10 mM stock in DMSO)[4]

  • Buffers: Acetate (pH 4), PBS (pH 7.4), Borate (pH 9)

  • Internal Standard: Benzoic acid or similar non-reactive aromatic.

Workflow:

  • Preparation: Dilute AESF stock to 1 mM in the target buffer containing 0.1 mM internal standard.

  • Incubation: Maintain solution at 25°C (or 37°C for physiological simulation).

  • Sampling: Inject 10 µL aliquots into Reverse-Phase HPLC (C18 column) at

    
     hours.
    
  • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic acid).

  • Analysis: Monitor the disappearance of the AESF peak relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol 2: Safe Synthesis Workup (pH Control)

Improper workup is the most common cause of AESF degradation.

  • Quenching: Upon completion of AESF synthesis (typically from 2-chloroethanesulfonyl fluoride +

    
    ), quench the reaction with ice-cold water .
    
  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane.

  • Washing:

    • Wash 1: Water (Neutral).

    • Wash 2: Saturated

      
       (Mildly basic, pH ~8.5). Do this quickly (<5 min) to remove acid byproducts without hydrolyzing the fluoride.
      
    • Wash 3: Brine (Neutral).

  • Drying: Dry over anhydrous

    
     (Neutral/Acidic) rather than basic drying agents.
    
  • Concentration: Rotary evaporate at

    
    .
    

Workflow Visualization

AESF_Workflow Start Start: AESF Handling Storage Storage (-20°C, Dry, Acidic/Neutral) Start->Storage Prep Sample Preparation (Dissolve in DMSO/MeCN) Storage->Prep CheckPH Check Buffer pH Prep->CheckPH Acidic pH < 7.0 (Stable) CheckPH->Acidic Low pH Neutral pH 7.0 - 8.0 (Monitor Time) CheckPH->Neutral Physiological Basic pH > 8.5 (Unstable) CheckPH->Basic High pH Action1 Proceed with CuAAC or Storage Acidic->Action1 Action2 Proceed with SuFEx (Limit < 24h) Neutral->Action2 Action3 Adjust pH immediately or Flash Reaction Basic->Action3

Caption: Decision matrix for handling AESF based on environmental pH.

References

  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. Link

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Link

  • Genibredge, et al. (2018). Synthesis, Bioconjugation and Stability Studies of [18F]ethenesulfonyl Fluoride. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • BenchChem Application Note. Applications of Sulfonyl Fluoride Probes in Chemical Biology. Link

Sources

Methodological & Application

Application Note: 2-Azidoethanesulfonyl Fluoride (AESF) in Covalent Inhibitor Design & Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The renaissance of targeted covalent inhibitors (TCIs) has been driven by the need to drug "undruggable" targets and improve pharmacological residency times. While acrylamides targeting cysteine are well-established, they are limited by the low abundance of accessible cysteines (~2% of the proteome). 2-Azidoethanesulfonyl fluoride (AESF) represents a premier "scout" fragment for Sulfur-Fluoride Exchange (SuFEx) chemistry. This bifunctional reagent combines a latent electrophile (sulfonyl fluoride) capable of modifying Tyrosine, Lysine, Serine, and Histidine residues, with a bioorthogonal handle (azide) for downstream enrichment or visualization. This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for utilizing AESF in Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.

Mechanism of Action: The "Sleeping Beauty" Warhead

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile often described as "Goldilocks" chemistry or the "Sleeping Beauty" effect.

Chemical Basis
  • Thermodynamic Stability: The S(VI)-F bond is highly stable in aqueous buffer (neutral pH) and plasma due to the high bond dissociation energy and the resistance of the fluoride leaving group to reduction.

  • Context-Dependent Reactivity: The SF warhead is relatively inert until it encounters a specific protein microenvironment. A nearby H-bond donor (from the protein backbone or side chains) activates the fluoride, while a proximal nucleophile (Tyr-OH, Lys-NH2) attacks the sulfur center, ejecting fluoride.

  • Dual Functionality: AESF serves as a minimal "linkerless" probe. The ethyl spacer separates the reactive warhead from the azide tag, minimizing steric interference during the initial binding event.

Reaction Pathway Diagram

The following diagram illustrates the two-step mechanism: (1) SuFEx-mediated protein labeling and (2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.

AESF_Mechanism Protein Target Protein (Nu: Tyr/Lys/Ser) Transition Transition State (H-bond Activation) Protein->Transition + AESF AESF AESF Probe (N3-Et-SO2F) AESF->Transition Adduct Covalent Adduct (Protein-SO2-Et-N3) Transition->Adduct SuFEx Reaction (-HF) Final Functionalized Protein Complex Adduct->Final CuAAC Click (+ Cu(I)) Tag Alkyne-Tag (Biotin/Fluorophore) Tag->Final

Figure 1: Sequential mechanism of AESF. The sulfonyl fluoride undergoes nucleophilic substitution (SuFEx) followed by bioorthogonal conjugation (CuAAC).

Comparative Analysis: AESF vs. Traditional Warheads

AESF offers distinct advantages over first-generation covalent probes.

FeatureSulfonyl ChloridesAcrylamidesAESF (Sulfonyl Fluoride)
Primary Target Lys, Tyr, Ser (Promiscuous)Cysteine (Specific)Tyr, Lys, His, Ser (Context-Specific)
Aqueous Stability Low (Minutes)High (Hours/Days)High (Hours/Days)
Mechanism Non-specific acylationMichael AdditionSuFEx (Defined geometry required)
Intrinsic Reactivity High (High background)Low to ModerateTunable (Latent electrophile)
Application Surface labelingKinase inhibitors (TCI)Ligand discovery beyond Cysteine

Protocol: Proteome-Wide Profiling with AESF

This protocol is designed for Gel-Based ABPP (fluorescence detection) and can be adapted for Mass Spectrometry (ABPP-SILAC/TMT) by switching the click tag to Biotin-Alkyne.

Materials Required[1]
  • Probe: AESF (100 mM stock in DMSO). Store at -20°C.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid Tris or DTT during labeling if possible, though Tris is generally tolerated in SuFEx).

  • Click Reagents:

    • CuSO4 (50 mM in water).

    • TCEP (50 mM in water, fresh).

    • TBTA or THPTA Ligand (1.7 mM in DMSO/t-Butanol 1:4). Note: THPTA is water-soluble and preferred for live-cell or sensitive protein work.

    • Tag: Rhodamine-Alkyne (for gel) or Biotin-Alkyne (for MS).

Step-by-Step Workflow
Phase 1: Lysate Preparation & Labeling
  • Lysis: Lyse cells (e.g., HEK293T, Jurkat) in Lysis Buffer. Clarify by centrifugation (16,000 x g, 15 min, 4°C).

  • Normalization: Adjust protein concentration to 1–2 mg/mL.

  • Probe Addition: Add AESF to the lysate.

    • Screening Concentration: 10 µM – 100 µM.

    • Vehicle Control: Add equivalent volume of DMSO.[1]

  • Incubation: Incubate at 37°C for 60 minutes .

    • Expert Note: Unlike acrylamides, SuFEx reactions often benefit from slightly elevated temperatures or longer incubation times (up to 4 hours) to capture slower kinetics on Tyrosine residues.

Phase 2: Click Chemistry (CuAAC)
  • Master Mix: Prepare a master mix of reagents to ensure homogeneity. Add in this specific order to the lysate:

    • Alkyne Tag (100 µM final)

    • TBTA/THPTA Ligand (100 µM final)

    • CuSO4 (1 mM final)[1]

    • TCEP (1 mM final)

  • Reaction: Vortex gently and incubate at Room Temperature for 1 hour in the dark.

  • Quenching:

    • For Gel: Add 4x SDS-PAGE Loading Buffer (containing

      
      -mercaptoethanol). Boil for 5 min.
      
    • For MS: Proceed to Acetone or Methanol/Chloroform precipitation to remove excess reagents.

Phase 3: Analysis
  • Gel-Based: Resolve on 10% SDS-PAGE. Scan on a fluorescent scanner (e.g., ChemiDoc or Typhoon).

  • MS-Based: Re-solubilize precipitated protein in Urea/Ammonium Bicarbonate, reduce/alkylate, digest with Trypsin, enrich on Streptavidin beads, and analyze via LC-MS/MS.

Experimental Workflow Diagram (ABPP)

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Analysis Lysate Cell Lysate (1 mg/mL) Incubation Incubate with AESF (10-100 µM, 1h, 37°C) Lysate->Incubation Click CuAAC Reaction (CuSO4, TCEP, Ligand, Tag) Incubation->Click Precip Protein Precipitation (Remove excess probe) Click->Precip Digest Tryptic Digestion & Enrichment Precip->Digest MS LC-MS/MS Target Identification Digest->MS

Figure 2: Standard ABPP workflow for AESF profiling. Critical checkpoints include probe concentration and click reaction efficiency.

Expert Insights & Troubleshooting

pH Dependence

The reactivity of sulfonyl fluorides toward Tyrosine is pH-sensitive.

  • Observation: At pH 7.0, labeling is moderate. At pH 8.0, labeling intensity significantly increases.

  • Mechanism: The phenol group of Tyrosine (

    
    ) must be deprotonated or activated by the local environment to attack the sulfur.
    
  • Recommendation: Perform initial screens at pH 7.5 - 8.0 to maximize coverage, but validate hits at physiological pH (7.4) to ensure biological relevance.

"False" Positives

While AESF is selective, high concentrations (>500 µM) can lead to non-specific hydrophobic labeling.

  • Control: Always include a "Heat-Denatured" control. If the signal persists after boiling the lysate before probe addition, the labeling is likely non-specific (driven by hydrophobic collapse rather than active site recognition).

Safety Warning

Hazard: Sulfonyl fluorides are covalent modifiers.

  • H-Code: H314 (Causes severe skin burns).[2]

  • Handling: Treat AESF as a potential sensitizer. Use double gloves and work inside a fume hood. Inactivate excess probe in waste streams using a basic solution (pH > 10) or amine-containing waste.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Narayanam, M. K., et al. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology.[3] Link

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Drug Discovery and Chemical Biology." Chemical Reviews. Link

  • Wang, J., et al. (2020). "2-Azidoethane-1-sulfonyl fluoride (ASF): A Versatile Bis-clickable Reagent for SuFEx and CuAAC Click Reactions."[4] Advanced Synthesis & Catalysis. Link

Sources

The Dual-Reactivity Guide: A Step-by-Step Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidoethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unifying Click Chemistries for Accelerated Drug Discovery

In the landscape of modern chemical biology and drug development, the ability to rapidly and efficiently synthesize complex molecular architectures is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field by offering a highly reliable and orthogonal method for joining molecular fragments.[1][2][][4] This application note provides a detailed, step-by-step guide to performing the CuAAC reaction with a particularly versatile reagent: 2-Azidoethanesulfonyl fluoride (ASF). ASF is a unique bifunctional molecule, possessing both an azide for CuAAC reactions and a sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5][6] This dual reactivity opens up exciting avenues for creating novel chemical libraries and complex molecular constructs in a streamlined and efficient manner.[5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring both successful execution and the ability to troubleshoot and optimize the reaction for specific applications.

The Scientific Foundation: Understanding the CuAAC Reaction and the Role of this compound

The CuAAC reaction is a powerful variant of the Huisgen 1,3-dipolar cycloaddition, which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. The key to its success lies in the use of a copper(I) catalyst, which dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction) and ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2]

The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[2][9] The azide then coordinates to the copper center, followed by a cycloaddition and subsequent protonolysis to release the triazole product and regenerate the Cu(I) catalyst.[9][10]

This compound (ASF) is a reagent that brings the power of two distinct click reactions into a single molecule.[5][6]

  • The Azide Moiety: This functional group readily participates in the CuAAC reaction with a terminal alkyne, forming a stable triazole linkage. This allows for the straightforward conjugation of the ASF unit to a wide variety of alkyne-containing molecules.

  • The Sulfonyl Fluoride Moiety: This group is a key player in SuFEx chemistry.[11][12][13] Sulfonyl fluorides are remarkably stable under a wide range of conditions, yet they can be selectively activated to react with nucleophiles, forming sulfonamides, sulfones, or sulfonic esters.[11][12][13] This orthogonality allows for subsequent modifications of the CuAAC product without disturbing the newly formed triazole ring.

The unique stability and reactivity profile of sulfonyl fluorides make them valuable tools in drug discovery, where they can be used as covalent inhibitors or as handles for further functionalization.[11][12]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the CuAAC reaction with this compound, followed by a potential subsequent SuFEx reaction.

CuAAC_SuFEx_Workflow cluster_CuAAC Part 1: CuAAC Reaction cluster_SuFEx Part 2: Optional SuFEx Reaction reagents 1. Prepare Reagents: - Alkyne-containing molecule - this compound (ASF) - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) reaction_setup 2. Reaction Setup: - Combine alkyne and ASF - Add premixed CuSO₄/Ligand - Initiate with Sodium Ascorbate reagents->reaction_setup incubation 3. Incubation: - Room temperature - Monitor progress (TLC, LC-MS) reaction_setup->incubation workup 4. Work-up & Purification: - Quench reaction - Extract product - Purify (e.g., chromatography) incubation->workup product CuAAC Product (Triazole with -SO₂F) workup->product Proceed to SuFEx sufex_reaction 5. SuFEx Reaction: - Add nucleophile (e.g., amine, alcohol) - Add base or catalyst product->sufex_reaction sufex_product Final Bifunctional Molecule sufex_reaction->sufex_product caption Workflow for CuAAC with ASF and subsequent SuFEx.

Caption: Workflow for CuAAC with ASF and subsequent SuFEx.

Detailed Protocol: CuAAC Reaction with this compound

This protocol provides a general procedure that can be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialRecommended Purity/GradeSupplier (Example)Notes
This compound (ASF)>95%VariousHandle with care due to the azide functionality. Store at low temperatures and away from light.[14][15][16]
Alkyne-containing moleculeSubstrate-dependentN/AEnsure the alkyne is terminal for efficient CuAAC.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS grade or higherSigma-AldrichPrepare a stock solution in deionized water.
Sodium ascorbateACS grade or higherSigma-AldrichPrepare a fresh stock solution in deionized water immediately before use to prevent oxidation.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)>95%VariousA water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency, especially in biological applications.[17] Prepare a stock solution in deionized water.
Solvents (e.g., DMSO, t-BuOH/H₂O)Anhydrous or HPLC gradeVariousThe choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is often a good starting point.
Deionized water>18 MΩ·cmN/A
Step-by-Step Procedure

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate (20 mM): Dissolve the appropriate amount of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.

  • THPTA (50 mM): Dissolve THPTA in deionized water. This solution is stable for several weeks when stored at 4°C.

2. Reaction Setup (Example for a 1 mL total volume):

  • In a clean, dry reaction vessel (e.g., a 2 mL microcentrifuge tube or a small round-bottom flask), add the alkyne-containing molecule (e.g., 0.1 mmol, 1 equivalent).

  • Add this compound (ASF) (e.g., 0.11 mmol, 1.1 equivalents).

  • Add the chosen solvent (e.g., 800 µL of a 1:1 mixture of t-BuOH and water).

  • In a separate tube, premix the copper sulfate and ligand. For this example, add 12.5 µL of the 20 mM CuSO₄ stock solution and 12.5 µL of the 50 mM THPTA stock solution.[18] This creates a 1:5 copper-to-ligand ratio, which is often optimal for protecting the catalyst and any sensitive biomolecules.[19][20]

  • Add the premixed CuSO₄/THPTA solution to the reaction vessel containing the alkyne and ASF.

  • To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution.[18]

3. Reaction Incubation:

  • Gently mix the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.[21] The reaction can also be performed overnight at 4°C if the substrates are sensitive to room temperature for extended periods.[21]

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, quench it by exposing it to air, which will oxidize the Cu(I) catalyst.

  • If the product is soluble in an organic solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Optimization: The "Why" Behind the Protocol

  • Excess Azide: A slight excess of ASF is used to ensure the complete consumption of the potentially more valuable alkyne-containing molecule.

  • Premixing Copper and Ligand: Adding the ligand to the copper(II) sulfate before the addition of the reducing agent (sodium ascorbate) is crucial.[19][20] The ligand stabilizes the catalytically active Cu(I) species once it is formed and prevents its disproportionation or oxidation to the inactive Cu(II) state.[17][19][20]

  • Fresh Sodium Ascorbate: Sodium ascorbate is an effective reducing agent for converting Cu(II) to Cu(I).[1] However, it is prone to oxidation in solution. Using a freshly prepared solution ensures a sufficient concentration of the active reductant.

  • Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1) can be beneficial, especially in bioconjugation, as it helps to sequester the copper ions and minimize potential damage to sensitive biomolecules.[19][20]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Protic, coordinating solvents like water can often accelerate the reaction.[1] The choice should be guided by the solubility of the starting materials.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation - Inactive catalyst (Cu(I) oxidized to Cu(II))- Impure reagents- Steric hindrance around the alkyne or azide- Ensure fresh sodium ascorbate is used.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible, though with a good ligand, this is often not necessary.- Verify the purity of starting materials.- Increase reaction time or temperature (with caution for sensitive substrates).- Consider a different ligand.[21]
Side Product Formation - Oxidative homocoupling of the alkyne (Glaser coupling)- Degradation of sensitive functional groups- Increase the concentration of sodium ascorbate.- Ensure a sufficient ligand-to-copper ratio.- For sensitive biomolecules, consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[19]
Difficulty in Purification - Excess copper catalyst remaining- Polar byproducts- After the reaction, add a copper chelator like EDTA to the aqueous phase during work-up to remove residual copper ions.- Optimize the chromatography conditions.

Safety Considerations: Handling Azides and Sulfonyl Fluorides

  • Azide Compounds: Organic azides can be energetic and potentially explosive, especially low molecular weight azides.[14][15] While ASF is reported to be a stable reagent, it is crucial to handle it with care.

    • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

    • Avoid contact with heavy metals, strong acids, and strong oxidizing agents.[14][16]

    • Do not use metal spatulas for transferring solid azides.[14][22]

    • Work in a well-ventilated fume hood.[14]

    • Store azides at low temperatures and away from light and heat sources.[15][16]

    • Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[23]

  • Sulfonyl Fluorides: Sulfonyl fluorides are generally stable compounds but can be reactive towards strong nucleophiles.[11][13] Exercise standard laboratory safety precautions when handling them.

Conclusion: A Gateway to Advanced Molecular Design

The CuAAC reaction with this compound provides a robust and efficient method for the synthesis of molecules bearing a versatile sulfonyl fluoride handle. This protocol, grounded in a thorough understanding of the reaction mechanism and optimization parameters, empowers researchers to confidently employ this powerful tool in their synthetic endeavors. The ability to seamlessly integrate CuAAC and SuFEx chemistries opens up new possibilities for the rapid construction of diverse molecular libraries, the development of novel covalent probes and inhibitors, and the overall acceleration of the drug discovery process.

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Qin, H., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. [Link]

  • General reaction and mechanism of CuAAC reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. (2021). ACS Publications. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2014). RSC Advances, 4(105), 61039-61048. [Link]

  • Zhang, X., et al. (2019). 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions. European Journal of Organic Chemistry, 2019(8), 1763-1769. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. (2009). Jena Bioscience. [Link]

  • 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions | Request PDF. (2019). ResearchGate. [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. (2017). DSpace Repository. [Link]

  • Optimization of CuAAC reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions. (2019). OUCI. [Link]

  • Breakthrough in click chemistry: innovative method revolutionizes drug development. (2025). Phys.org. [Link]

  • Synthesis of dendrimers using SuFEx and CuAAC click reactions. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute. [Link]

  • Azides. (2022). University of Victoria. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

  • Substrates scope of (CuAAC) click chemistry of ASF with terminal alkynesa. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). UNM: Chemistry Department. [Link]

  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. (2020). Pure. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). Nature Communications, 10(1), 2043. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

Sources

Synthesis of triazole-containing compounds using 2-Azidoethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Orthogonal Synthesis of Triazole-Sulfonyl Fluoride Conjugates

Abstract

This guide details the synthesis and application of 2-Azidoethanesulfonyl fluoride (ASF) , a bifunctional "click" reagent.[1][2] ASF serves as a heterobifunctional linker possessing an azide group for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a sulfonyl fluoride group for Sulfur-Fluoride Exchange (SuFEx). This protocol provides a validated workflow for synthesizing ASF, followed by its chemoselective ligation to alkynes to generate triazole-functionalized sulfonyl fluorides.[3] These products act as covalent warheads for proteomic profiling or stable linkers in bioconjugation.

Introduction: The "Click-Click" Bifunctional Hub

In modern drug discovery and chemical biology, the ability to sequentially ligate two distinct molecular entities is critical. This compound (ASF) represents a premier "hub" molecule due to its orthogonal reactivity:

  • The Azide (

    
    ):  Reacts exclusively with terminal alkynes via CuAAC to form stable 1,2,3-triazoles.
    
  • The Sulfonyl Fluoride (

    
    ):  A latent electrophile that reacts with nucleophiles (phenols, amines) via SuFEx only when activated (e.g., by silyl ethers or specific local environments), while remaining stable to hydrolysis and CuAAC conditions.
    

Strategic Advantage: Unlike sulfonyl chlorides, sulfonyl fluorides are stable in water and at high temperatures, allowing the CuAAC reaction to proceed in aqueous buffers without degrading the SuFEx handle.

Chemical Safety & Handling

  • Azide Hazard: Organic azides with a

    
     ratio 
    
    
    
    can be explosive. ASF is a small molecule (
    
    
    , MW ~153); maintain scale
    
    
    per batch unless using blast shielding. Avoid halogenated solvents (DCM) with sodium azide to prevent formation of di-azidomethane.
  • Sulfonyl Fluoride Toxicity: ASF is a covalent modifier. It can inhibit serine proteases (similar to AEBSF).[4][5] Handle in a fume hood with double gloving.

  • Storage: Store ASF at

    
     in the dark. Stable for months if kept dry.
    

Mechanism of Action

The synthesis relies on the orthogonality of the two functional groups. The diagram below illustrates the sequential functionalization workflow.

ASF_Workflow Precursor 2-Chloroethanesulfonyl fluoride ASF 2-Azidoethanesulfonyl fluoride (ASF) (Bifunctional Hub) Precursor->ASF NaN3, 50°C (SN2 Substitution) Triazole Triazole-Sulfonyl Fluoride (Stable Intermediate) ASF->Triazole CuAAC Click (CuSO4, NaAsc) Alkyne Functional Alkyne (R-C≡CH) Alkyne->Triazole Conjugate Final Conjugate (Triazole-Linker-Protein) Triazole->Conjugate SuFEx Ligation (pH > 8 or Catalyst) Protein Target Protein/Surface (Nu-H) Protein->Conjugate

Figure 1: Orthogonal workflow for ASF. The CuAAC reaction installs the triazole first, leaving the SuFEx handle intact for subsequent covalent bonding.

Experimental Protocols

Protocol A: Synthesis of this compound (ASF)

Goal: Convert commercially available 2-chloroethanesulfonyl fluoride into ASF.[1]

Materials:

  • 2-Chloroethanesulfonyl fluoride (CAS: 402-85-7)

  • Sodium Azide (

    
    )
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.5 equivalents) in water.
    
  • Addition: Add an equal volume of Ethanol. Add 2-Chloroethanesulfonyl fluoride (1.0 equivalent) dropwise at room temperature.

    • Note: The reaction is exothermic. If scaling >1g, cool to

      
       during addition.
      
  • Reaction: Heat the mixture to

    
     for 12–16 hours behind a blast shield.
    
  • Workup:

    • Cool to room temperature.[6][7]

    • Dilute with water and extract 3x with Diethyl Ether or Ethyl Acetate.

    • Critical: Do NOT use Dichloromethane (DCM) to avoid explosion risks with residual azide.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure (keep bath 
    
    
    
    ).
  • Yield: The product is a colorless to pale yellow oil. Yields typically range 85–95%.

Protocol B: CuAAC Reaction (Triazole Formation)

Goal: React ASF with a terminal alkyne to form the triazole conjugate.

Reaction Matrix:

ComponentEquivalentsRole
Terminal Alkyne 1.0Substrate (Drug/Probe)
ASF 1.1 – 1.2Linker
CuSO₄·5H₂O 0.1 (10 mol%)Catalyst Precursor
Sodium Ascorbate 0.2 (20 mol%)Reductant (Cu(II)

Cu(I))
Solvent N/At-BuOH / Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the Alkyne and ASF in t-BuOH/Water (1:1). If the alkyne is insoluble, add minimal THF or DMSO.

  • Catalyst Prep: Prepare fresh stock solutions of

    
     (
    
    
    
    in water) and Sodium Ascorbate (
    
    
    in water).
  • Initiation: Add the Sodium Ascorbate solution to the reaction mixture, followed immediately by the

    
     solution. The mixture may turn bright yellow/orange.
    
  • Incubation: Stir at room temperature for 2–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The Sulfonyl Fluoride group is stable here.[5][6] Do not add strong base (pH > 9) or heat >

      
       to avoid premature hydrolysis or elimination.
      
  • Quenching: Dilute with water. If copper removal is required (for biological assays), add EDTA (5 eq. relative to Cu) and stir for 30 mins.

  • Isolation: Extract with Ethyl Acetate. The triazole product is usually stable and can be purified via silica gel chromatography.

Protocol C: SuFEx Ligation (Post-Triazole Synthesis)

Goal: Covalent attachment of the Triazole-ASF probe to a protein or surface.

Conditions:

  • Protein Labeling: Incubate the Triazole-ASF probe (

    
    ) with the protein in PBS (pH 7.4). The reaction is specific to Tyrosine or Lysine residues in specific microenvironments.
    
  • Chemical Ligation (Silyl Ethers): To react with a silyl ether (R-OTMS), use catalytic DBU (5 mol%) or BTMG in Acetonitrile. This releases the silyl fluoride and forms the sulfonate ester.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step A) Incomplete substitutionEnsure temperature is

. Increase time to 24h.
Elimination Byproducts Base-catalyzed eliminationAvoid strong bases (NaOH, KOH) during workup. ASF can eliminate HF to form Ethenesulfonyl Fluoride (ESF) if treated with strong base.
Copper Precipitation Ligand absenceIf substrate is complex, add THPTA (5 eq. to Cu) to stabilize Cu(I) and prevent precipitation.
Hydrolysis of

High pH or prolonged aqueous exposureKeep pH < 8.5 during CuAAC. Store final products in dry solvents (DMSO) at

.

References

  • Synthesis and Application of ASF: Leng, J., et al. (2024).[1][8] A mild protocol for efficient preparation of functional molecules containing triazole. RSC Advances. Link

  • SuFEx Click Chemistry Foundations: Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Orthogonality of CuAAC and SuFEx: Yatvin, J., et al. (2016). Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions. Macromolecules. Link

  • Safety of Sulfonyl Fluorides: Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. Link

Sources

Application Note: A Modular Approach to Dendrimer Synthesis Leveraging the Bis-Clickable Reagent 2-Azidoethanesulfonyl Fluoride (AESF)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly modular methodology for the synthesis of dendrimers using 2-Azidoethanesulfonyl fluoride (AESF) as a heterobifunctional building block. By harnessing the power of two orthogonal and highly efficient "click" reactions—Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx)—this approach allows for the precise, stepwise construction of dendrimers with distinct core and surface functionalities. We provide detailed, validated protocols for the divergent synthesis of a Generation 1 (G1) dendrimer, including comprehensive steps for purification and characterization. This guide is intended to provide researchers with the foundational knowledge and practical techniques to employ AESF for creating complex, well-defined macromolecular architectures suitable for applications in drug delivery, diagnostics, and materials science.

Introduction: The Convergence of Dendrimers and Orthogonal Click Chemistry

Dendrimers are perfectly branched, monodisperse macromolecules that have garnered significant interest due to their unique, well-defined three-dimensional architecture.[1] Their structure, comprising a central core, repeating branched units, and a high density of surface functional groups, allows for precise control over properties like size, solubility, and reactivity, making them ideal candidates for advanced applications.[2][3] However, traditional dendrimer synthesis can be laborious, often requiring multiple protection/deprotection steps and stringent purification, which can lead to lower overall yields.[4]

"Click" chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful solution to these synthetic challenges.[5][6] Two leading examples of click chemistry are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][7] Its high efficiency and orthogonality have made it a staple in materials science and bioconjugation.[8]

  • Sulfur(VI) Fluoride Exchange (SuFEx): A more recent addition to the click chemistry family, SuFEx involves the reaction of a sulfonyl fluoride (-SO2F) with a nucleophile (such as a phenol or amine) to form a highly stable sulfonate or sulfonamide bond.[9][10] The sulfonyl fluoride group is exceptionally stable in many chemical environments yet reacts reliably under specific conditions, making it an ideal connector.[11][12]

The true power of these reactions is realized when they are used orthogonally. The building block at the heart of this guide, This compound (AESF) , is a unique reagent possessing both an azide and a sulfonyl fluoride moiety.[13] This "bis-clickable" nature allows it to act as a powerful linker, bridging two different molecular entities through two distinct, non-interfering chemical pathways. This application note will demonstrate how to leverage the dual reactivity of AESF in a divergent dendrimer synthesis strategy.

The AESF Advantage: A Dual-Functionality Building Block for Modular Synthesis

The choice of AESF as a building block is rooted in its inherent modularity and the robustness of the associated click reactions. The azide group participates exclusively in the CuAAC reaction with alkynes, while the sulfonyl fluoride group is reserved for SuFEx chemistry with silyl-protected phenols or other suitable nucleophiles.[13][14] This orthogonality is the key to building complex structures in a controlled manner. In our divergent approach, we first use the CuAAC reaction to grow the dendrimer generations and then employ the SuFEx reaction to install the desired surface functionality.

Below is a conceptual workflow illustrating this modular strategy.

G cluster_0 Core Synthesis cluster_1 Generation 1 Growth (CuAAC) cluster_2 Surface Functionalization (SuFEx) Core Multifunctional Alkyne Core G1_SO2F Generation 1 Dendrimer with -SO2F Surface Core->G1_SO2F + AESF CuSO4, NaAsc AESF AESF Building Block (N3-R-SO2F) G1_Functional Final Functionalized Generation 1 Dendrimer G1_SO2F->G1_Functional + Shell Molecule Base Catalyst Shell Nucleophilic Shell Molecule (Nu-R') reaction_scheme core 1,3,5-Triethynylbenzene (Core) arrow1 CuSO4, NaAsc DMF/H2O, RT (CuAAC) aesf AESF shell 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde (Shell) g1_so2f G1-SO2F Intermediate arrow2 Cs2CO3 DMF, 60 °C (SuFEx) g1_final G1-Aldehyde Dendrimer plus1 + 3x plus2 + 3x arrow1->g1_so2f arrow2->g1_final

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Azidoethanesulfonyl Fluoride (ASF) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Warhead" Paradox

2-Azidoethanesulfonyl fluoride (ASF) is a deceptively simple bifunctional linker. It contains an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a sulfonyl fluoride for Sulfur-Fluoride Exchange (SuFEx).[1]

While versatile, ASF presents a unique chemical paradox that causes most yield failures: The stability of one handle often compromises the other.

Unlike aromatic sulfonyl fluorides (e.g., benzenesulfonyl fluoride), ASF is an aliphatic sulfonyl fluoride. The protons on the


-carbon (adjacent to the azide) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This makes the molecule prone to 

-elimination
, ejecting the azide and reverting to the volatile and reactive Ethenesulfonyl Fluoride (ESF).

This guide addresses the specific failure modes associated with this instability and provides self-validating protocols to restore high yields.

Part 1: The Critical Failure Mode (The Elimination Trap)

Symptom:

  • Low yield of the desired triazole product.

  • Appearance of "vinyl" signals in NMR (approx. 6.0–6.5 ppm).

  • Loss of azide functionality before the click reaction occurs.

Root Cause: ASF is synthesized via a Michael addition of


 to ESF. This reaction is reversible . Under basic conditions (often used in standard CuAAC or SuFEx protocols), the equilibrium shifts back to the elimination product (ESF), releasing hydrazoic acid (

) or azide ions.
Mechanism of Failure

Elimination_Mechanism ASF 2-Azidoethanesulfonyl fluoride (ASF) TS Transition State (Deprotonation of u03B2-carbon) ASF->TS + Base Base Base (e.g., TEA, DBU) OR High pH ESF Ethenesulfonyl Fluoride (ESF) (Dead End Side Product) TS->ESF u03B2-Elimination Azide Azide Loss (HN3 / N3-) TS->Azide

Figure 1: The base-catalyzed degradation of ASF. Any protocol introducing strong base triggers the reversion to ESF.

Part 2: Troubleshooting the CuAAC Reaction (The Azide Handle)

Scenario: You are trying to click an alkyne to the azide end of ASF, but the reaction is sluggish or yields are <40%.

Diagnostic & Solution Table
IssueDiagnostic IndicatorTechnical Solution
Base-Mediated Elimination NMR shows vinyl protons; starting material disappears but no product forms.Eliminate Base: Do NOT use DBU, TEA, or DIPEA. Switch to a buffered ascorbate system (pH 7.0) or a base-free Cu(I) source like

.
Copper Disproportionation Reaction turns dark brown/black; precipitation occurs.Ligand Stabilization: Use THPTA or BTTAA ligands (5:1 Ligand:Cu ratio). These stabilize Cu(I) and prevent oxidation/disproportionation without requiring excess base.
Oxidative Degradation Reaction stalls after 1 hour.Oxygen Exclusion: ASF click reactions are sensitive. Degas solvents thoroughly. The "oxidative" byproduct of ascorbate can sometimes act as a base, triggering elimination.
Optimized Protocol: Base-Free CuAAC for ASF

This protocol minimizes


-elimination by maintaining a neutral pH.
  • Solvent: t-BuOH/Water (1:1) or DMSO (anhydrous if water sensitivity is a concern for the alkyne).

  • Reagents:

    • Alkyne (1.0 equiv)

    • ASF (1.2 equiv) — Slight excess accounts for minor degradation.

    • Catalyst:

      
       (5 mol%) pre-complexed with THPTA  (25 mol%).
      
    • Reductant: Sodium Ascorbate (10 mol%).

  • Procedure:

    • Mix Alkyne and ASF in solvent.

    • Add the Cu-THPTA complex.

    • Add Sodium Ascorbate last.

    • CRITICAL: Do not add amine bases. Monitor pH; if it rises above 7.5, adjust with dilute phosphate buffer.

Part 3: Troubleshooting the SuFEx Reaction (The Sulfonyl Fluoride Handle)

Scenario: You have successfully clicked the azide and now want to react the sulfonyl fluoride with a protein (Tyr/Lys) or a small molecule, but reactivity is low.

The Challenge: Aliphatic sulfonyl fluorides (like ASF) are less electrophilic towards SuFEx than aromatic sulfonyl fluorides. They require activation, but—again—strong activation triggers elimination.

Decision Tree: Choosing the Right SuFEx Activator

SuFEx_Decision Start SuFEx Target Nucleophile? Protein Protein (Tyr/Lys/Ser) Start->Protein SmallMol Small Molecule (Silyl Ether) Start->SmallMol Prot_Cond Condition: Aqueous Buffer pH 7-8 NO Catalyst needed (Proximity driven) Protein->Prot_Cond Small_Cond Is the environment basic? SmallMol->Small_Cond YesBase Risk of Elimination! Use BTMG/HMDS (Accelerated SuFEx) BUT keep temp < 25°C Small_Cond->YesBase Yes NoBase Use Bifluoride (TBAF/AcOH) (Acidic activation is safer for ASF) Small_Cond->NoBase No

Figure 2: Selecting the correct SuFEx activation method to avoid ASF degradation.

Key Troubleshooting Steps
  • Issue: Hydrolysis of the S-F bond.

    • Observation: Formation of sulfonic acid (

      
      ).
      
    • Fix: While sulfonyl fluorides are stable, ASF is an aliphatic chain. In high pH (>8.5) aqueous buffers, hydrolysis competes with SuFEx. Keep pH between 7.2 and 7.8.

  • Issue: No Reaction with Silyl Ethers.

    • Observation: Starting materials remain.

    • Fix: Standard SuFEx uses DBU. Avoid DBU with ASF derivatives. The basicity of DBU (

      
      ) will trigger elimination of the triazole/azide moiety you just attached.
      
    • Alternative: Use TBAF (10 mol%) + Acetic Acid (10 mol%) . The bifluoride ion (

      
      ) activates the silicon-oxygen bond without being basic enough to deprotonate the 
      
      
      
      -carbon of the ASF.

Part 4: Handling & Purification FAQs

Q: Can I purify ASF by column chromatography? A: Yes, but with caution. Silica gel is slightly acidic, which is generally safe for ASF. However, avoid adding triethylamine (TEA) to the mobile phase. TEA will cause on-column degradation. Use neutral solvents (Hexane/EtOAc).

Q: My ASF smells pungent. Is it bad? A: Pure ASF should have a mild odor. A sharp, acrid smell often indicates the presence of Ethenesulfonyl Fluoride (ESF) , which is a potent lachrymator and alkylator. This means your sample has degraded. If this occurs, repurify immediately or synthesize fresh material.

Q: I see a "double click" product. What happened? A: If you used excess alkyne and base, the ASF might have undergone elimination to ESF, and the ESF then reacted with the alkyne or another nucleophile via Michael addition, creating complex mixtures. Always use stoichiometry close to 1:1 or slight ASF excess.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al.[2][3][4][5] (2014).[2][6] Angewandte Chemie International Edition. Foundational text establishing the stability/reactivity profile of sulfonyl fluorides.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of 2-Azidoethane-1-sulfonylfluoride (ASF) with aromatic alkynes. Qin, H., et al.[1] (2019).[1][5] Tetrahedron Letters. Specific protocol optimization for ASF, highlighting the elimination risks.

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Barrow, A. S., Moses, J. E., et al.[7] (2020).[1][8] Chem. Sci. Discusses BTMG catalysts, though caution is advised with aliphatic substrates like ASF.

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich Technical Guide. Overview of ESF and ASF handling and stability.

Sources

Technical Support Center: Optimization of CuAAC with 2-Azidoethanesulfonyl Fluoride (2-AESF)

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

2-Azidoethanesulfonyl fluoride (2-AESF) is a bifunctional "dual-click" linker. It contains an azide group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) and a sulfonyl fluoride (SF ) group for Sulfur-Fluoride Exchange (SuFEx ).[1][2][3]

The Critical Challenge: While the CuAAC reaction is generally robust, 2-AESF possesses a labile


-hydrogen at the ethyl position. Improper CuAAC conditions (specifically high pH or strong amine bases) can trigger 

-elimination
, converting your reagent into Ethenesulfonyl Fluoride (ESF) before the triazole is formed, or degrading the linker entirely.

This guide provides the optimized "Safe-Path" protocol to maximize triazole formation while preserving the SF warhead.

Optimized Experimental Protocol

Objective: Synthesize 1,2,3-triazole-sulfonyl fluorides without triggering


-elimination or SF hydrolysis.
Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Note
Alkyne 1.0SubstrateLimiting reagent.
2-AESF 1.1 - 1.2LinkerSlight excess ensures complete consumption of valuable alkyne.
CuSO

· 5H

O
0.05 (5 mol%)Catalyst PrecursorSource of Cu(II).
THPTA Ligand 0.10 (10 mol%)Cu(I) StabilizerEssential. Protects Cu(I) from oxidation and prevents disproportionation.
Na-Ascorbate 0.20 (20 mol%)ReductantMust be fresh. Reduces Cu(II) to active Cu(I).
Solvent N/AMediumtBuOH:H

O (1:1)
or DMSO:H

O
. Avoid pure organic bases.
Step-by-Step Workflow
  • Ligand Complexation: Premix CuSO

    
     and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water. The solution should turn a deep blue. Why? This pre-forms the active catalytic complex.
    
  • Substrate Mix: Dissolve the Alkyne and 2-AESF in the organic co-solvent (tBuOH or DMSO).

  • Combination: Add the catalyst complex to the substrate solution.

  • Activation: Add the Sodium Ascorbate solution last. The mixture may turn yellow/colorless (indicating Cu(I)).

  • Incubation: Stir at Room Temperature (20-25°C) for 1–4 hours.

    • Warning: Do NOT heat above 40°C. Heat accelerates SF hydrolysis and potential elimination.

  • Workup: Dilute with water/brine and extract with EtOAc. The SF group is stable to standard aqueous workups.

Visualizing the Chemistry

Figure 1: Reaction Pathway & Orthogonality

This diagram illustrates the correct "Dual-Click" pathway and the "Failure Mode" (Elimination) you must avoid.

G Start 2-AESF (Azide-Ethyl-SF) Condition_Good Mild Conditions (Ascorbate/CuSO4) pH 7.0 Start->Condition_Good Condition_Bad Strong Base (TEA/DBU) pH > 9.0 Start->Condition_Bad Avoid Alkyne Target Alkyne Alkyne->Condition_Good Triazole Triazole-Ethyl-SF (Stable Linker) Condition_Good->Triazole CuAAC (Click 1) Elimination Vinyl Sulfonyl Fluoride (ESF) (Side Product) Condition_Bad->Elimination Beta-Elimination Final_Conj Final Conjugate (Covalent Bond) Triazole->Final_Conj SuFEx (Click 2) SuFEx_Target Protein/Nucleophile SuFEx_Target->Final_Conj

Caption: The "Dual-Click" pathway. Note that strong bases trigger the formation of ESF (red path), destroying the ethyl linker specificity.

Troubleshooting Guide (FAQs)

Category A: Stability & Side Reactions[4][5][6][7]

Q: I see a vinyl proton signal (multiplet ~6.0–7.0 ppm) in my NMR. What happened?

  • Diagnosis: You have triggered ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -elimination . The acidic protons adjacent to the sulfonyl group were removed by a base, expelling the azide (or triazole) and forming a vinyl sulfonyl fluoride.
    
  • Solution:

    • Eliminate amine bases (TEA, DIPEA, DBU) from the reaction.

    • Switch strictly to the Ascorbate/CuSO

      
        system (which is slightly acidic to neutral).
      
    • If a base is absolutely required for solubility, use 2,6-lutidine (non-nucleophilic, weaker base).

Q: Is the Sulfonyl Fluoride (SF) group hydrolyzing in water?

  • Diagnosis: Loss of the fluorine signal in

    
    F NMR or appearance of sulfonic acid mass (M+17 mass shift).
    
  • Insight: SF groups are remarkably stable in water at neutral pH. Hydrolysis usually only occurs at pH > 9 or in the presence of "fluoride activators" (like Ca

    
     or silica).
    
  • Solution:

    • Check the pH of your aqueous buffer; keep it near 7.0–7.5.

    • Avoid silica gel chromatography if the compound is sensitive; use neutral alumina or reverse-phase (C18) purification.

Category B: Reaction Efficiency

Q: The reaction is stalling (incomplete conversion after 4 hours).

  • Diagnosis: This is likely due to Oxygen Poisoning or Catalyst Death .[4] Cu(I) is rapidly oxidized to inactive Cu(II) by atmospheric oxygen.

  • Solution:

    • Degas solvents: Sparge buffers with Nitrogen/Argon for 15 mins before use.

    • Increase Ligand Ratio: Ensure THPTA:Cu is at least 2:1 or 5:1. The ligand sacrifices itself to protect the metal.

    • Stepwise Addition: Add fresh Ascorbate (0.5 equiv) if the reaction stalls to regenerate Cu(I).

Figure 2: Troubleshooting Logic Tree

Diagnosis Start Problem Detected Q1 Is the product unsaturated (Vinyl)? Start->Q1 Res1 Cause: Beta-Elimination Fix: Remove Amine Bases Q1->Res1 Yes Q2 Is reaction slow/stalled? Q1->Q2 No Q3 Is solution turning green/brown? Q2->Q3 Yes Res2 Cause: Oxidation Fix: Degas & Add Ascorbate Q3->Res2 Yes Res3 Cause: Ligand Deficiency Fix: Increase THPTA:Cu ratio Q3->Res3 No

Caption: Diagnostic logic for common 2-AESF reaction failures.

References

  • SuFEx Introduction & Stability: Dong, J., Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • 2-AESF Synthesis & Application: Qin, H. L., et al. (2019).[3][6] "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of 2-Azidoethane-1-sulfonylfluoride." Chinese Chemical Letters.

  • CuAAC Ligand Optimization: Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Beta-Elimination Risks: Barrow, A. S., et al. (2019). "The growing toolbox of sulfonyl fluoride warheads for chemical biology."[7][8] Chemical Society Reviews.[4]

Sources

Stability issues of 2-Azidoethanesulfonyl fluoride in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Azidoethanesulfonyl Fluoride (AESF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and application of AESF. Our goal is to help you anticipate and overcome experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction to this compound (AESF)

This compound (AESF) is a versatile bifunctional reagent increasingly utilized in chemical biology and drug discovery.[1][2] Its structure uniquely combines two powerful and orthogonal "click" chemistry handles:

  • A sulfonyl fluoride (-SO₂F) moiety for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This group acts as a covalent "warhead," capable of reacting with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine) in proteins.[3][4]

  • An azide (-N₃) group for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, for visualization or purification.

This dual functionality makes AESF an excellent tool for activity-based protein profiling (ABPP), covalent fragment-based ligand discovery, and the development of targeted covalent inhibitors. However, the electrophilic nature of the sulfonyl fluoride group, which is key to its function, also makes it susceptible to degradation in common biological buffers. This guide will address the most frequent stability issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My experiment with AESF is showing inconsistent results or complete loss of activity. What is the most likely cause?

A1: The most common reason for inconsistent results or failure of AESF-based experiments is the instability of the compound in the chosen reaction buffer. The electrophilic sulfonyl fluoride moiety is highly susceptible to reaction with nucleophilic components in the buffer, leading to rapid degradation and inactivation of the probe.

The primary culprit is often Tris (tris(hydroxymethyl)aminomethane) buffer . The primary amine in the Tris molecule is a potent nucleophile that will directly attack and consume AESF, rendering it unable to react with your protein target.[5][6] This reaction is irreversible and effectively titrates your active probe out of the solution.

Q2: Which buffers are recommended for use with AESF?

A2: To ensure the stability and reactivity of AESF, it is critical to use non-nucleophilic buffers. The following are highly recommended:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): This is often the best choice. It provides excellent buffering capacity in the physiological range (pH 6.8–8.2), is zwitterionic, has low metal-binding capacity, and lacks nucleophilic groups that would react with AESF.[7][8][9]

  • PBS (Phosphate-Buffered Saline): PBS is another suitable choice as its components (phosphate, sodium chloride, potassium chloride) are not reactive toward sulfonyl fluorides.[8] However, be aware that PBS can precipitate in the presence of divalent cations like Ca²⁺ or Zn²⁺.[8]

  • MES (2-(N-morpholino)ethanesulfonic acid): For experiments requiring a more acidic pH (buffering range 5.5-6.7), MES is a good non-nucleophilic option.

Q3: What is the expected half-life of AESF in aqueous buffers?

A3: Specific half-life data for AESF is not widely published. However, we can infer its stability from closely related compounds. For instance, Phenylmethylsulfonyl fluoride (PMSF), a well-known serine protease inhibitor, has a half-life in aqueous solution of approximately 110 minutes at pH 7.5, which drops to just 35 minutes at pH 8.0.[4]

Alkyl sulfonyl fluorides like AESF are generally expected to show similar or slightly greater stability than PMSF. Stability is pH-dependent, with hydrolysis increasing at a more alkaline pH. The primary degradation pathway in a non-nucleophilic buffer is hydrolysis of the sulfonyl fluoride to the corresponding, non-reactive sulfonic acid (2-azidoethanesulfonic acid) and a fluoride ion.

Q4: How should I prepare and handle AESF for an experiment?

A4: To maximize the integrity of your AESF probe, follow these handling guidelines:

  • Storage: Store AESF solid under desiccated conditions at -20°C or below.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous, water-miscible organic solvent such as DMSO or DMF. Store this stock solution at -20°C or -80°C with protection from moisture (e.g., in small aliquots with desiccant).

  • Working Solutions: On the day of the experiment, dilute the stock solution directly into your pre-chilled, non-nucleophilic assay buffer (e.g., HEPES or PBS). This should be done immediately before adding the AESF solution to your protein sample to minimize the time the probe spends in the aqueous environment before the reaction begins.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with AESF.

Problem Potential Cause Recommended Solution
No protein labeling observed (by mass spectrometry or gel shift) 1. Use of incompatible buffer (e.g., Tris). 2. Degradation of AESF stock solution due to moisture.3. Insufficient incubation time or temperature.4. The target protein does not have an accessible, reactive nucleophile.1. Immediately switch to a recommended non-nucleophilic buffer such as HEPES or PBS. [8]2. Prepare a fresh stock solution of AESF from solid material in anhydrous DMSO. Use small, single-use aliquots to avoid freeze-thaw cycles and moisture contamination.3. Optimize incubation conditions. Most labeling reactions proceed well at room temperature or 37°C for 1-4 hours, but this is target-dependent.4. Confirm the presence of potentially reactive residues (Lys, Tyr, Ser, His, Cys) in the binding pocket via structural data or mutagenesis.[4]
High background or non-specific labeling 1. AESF concentration is too high.2. Incubation time is too long.3. The protein sample is impure, containing other highly reactive proteins.1. Perform a dose-response experiment to find the lowest effective concentration of AESF that provides target-specific labeling.2. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to determine the optimal incubation time that maximizes specific labeling while minimizing background.3. Ensure the purity of your target protein through appropriate chromatographic steps.
Precipitation observed upon adding AESF to the buffer 1. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.2. AESF has limited aqueous solubility.1. Ensure the final concentration of the organic solvent in the assay is low, typically ≤1-2% (v/v). Prepare a more dilute stock solution if necessary.2. Add the AESF stock solution to the protein/buffer mixture slowly while vortexing or stirring to ensure rapid dispersion.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Protein Labeling with AESF

This protocol provides a starting point for assessing the covalent modification of a target protein with AESF.

  • Protein Preparation:

    • Prepare your purified target protein in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Adjust the protein concentration to a working range (e.g., 1-10 µM).

  • AESF Working Solution Preparation:

    • Thaw a single-use aliquot of your AESF stock solution (e.g., 10 mM in anhydrous DMSO).

    • Immediately before use, dilute the stock solution into the same ice-cold assay buffer to an intermediate concentration (e.g., 10X the final desired concentration).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your protein solution with the AESF working solution. For an initial screen, a 10-fold molar excess of AESF over the protein is a common starting point (e.g., for a 10 µM protein solution, use a final AESF concentration of 100 µM).

    • Include a vehicle control where an equivalent volume of buffer/DMSO (without AESF) is added to the protein.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1 hour). Gentle mixing can be beneficial.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching agent. An excess of a small-molecule nucleophile is effective. Add Dithiothreitol (DTT) to a final concentration of 10-20 mM or L-Lysine to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted AESF is consumed.

  • Sample Analysis:

    • Analyze the protein samples to confirm covalent modification. The primary method is intact protein mass spectrometry (e.g., LC-MS) to detect the mass shift corresponding to the addition of the AESF fragment (C₂H₂N₃O₂S, mass increase of +132.0 Da after loss of HF).

    • Further analysis by peptide mapping (LC-MS/MS) can be used to identify the specific amino acid residue(s) that have been modified.

Workflow for AESF Labeling Experiment

AESF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Prepare Protein in HEPES/PBS Incubate Incubate Protein + AESF (e.g., 1 hr, RT) Prot_Prep->Incubate AESF_Stock Prepare AESF Stock in DMSO AESF_Stock->Incubate Dilute & Add Quench Quench Reaction (e.g., +DTT / Lysine) Incubate->Quench Stop Reaction LCMS Intact Protein LC-MS (Check Mass Shift) Quench->LCMS LCMSMS Peptide Mapping LC-MS/MS (Identify Site) LCMS->LCMSMS If Labeled

Caption: Experimental workflow for covalent protein labeling with AESF.

Protocol 2: Monitoring AESF Stability by HPLC

This protocol allows you to empirically determine the stability of AESF in your chosen buffer system.

  • Buffer Preparation: Prepare the biological buffer you intend to test (e.g., 50 mM Tris-HCl pH 8.0, 50 mM HEPES pH 7.4).

  • Reaction Setup:

    • In a vial, add the buffer and bring it to the desired experimental temperature (e.g., 25°C or 37°C).

    • Spike in AESF from a concentrated DMSO stock to a final concentration suitable for HPLC detection (e.g., 100 µM).

  • Time Course Sampling: At various time points (e.g., t=0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the degradation by diluting the aliquot into a cold, acidic mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prevent further reaction.

  • HPLC Analysis:

    • Analyze the samples using a reversed-phase C18 HPLC column.

    • Use a gradient elution, for example, from 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid).

    • Monitor the elution profile using a UV detector at a wavelength where AESF or its degradation products absorb (e.g., ~210 nm for the azide).

  • Data Analysis:

    • Identify the peak corresponding to intact AESF based on its retention time from the t=0 sample.

    • Measure the peak area of the AESF peak at each time point.

    • Plot the natural log of the peak area versus time. The slope of this line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Understanding the Chemistry: Degradation Pathways

The stability of AESF is dictated by the reactivity of the sulfonyl fluoride group. Two primary degradation pathways exist in experimental settings.

Degradation_Pathways cluster_hydrolysis Pathway 1: Hydrolysis (in HEPES, PBS) cluster_nucleophilic Pathway 2: Nucleophilic Attack (in Tris) AESF AESF (Active Probe) SulfonicAcid 2-Azidoethanesulfonic Acid (Inactive) AESF->SulfonicAcid + H₂O (Slow, pH-dependent) TrisAdduct Tris-Sulfonamide Adduct (Inactive) AESF->TrisAdduct + Tris-NH₂ (Fast) Fluoride Fluoride Ion (F⁻)

Caption: Major degradation pathways for AESF in biological buffers.

  • Hydrolysis (Dominant in Non-Nucleophilic Buffers): In buffers like HEPES or PBS, the primary route of degradation is hydrolysis. A water molecule attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion. This forms the inactive 2-azidoethanesulfonic acid. This process is generally slow but is accelerated by higher pH.[4]

  • Nucleophilic Attack (Dominant in Nucleophilic Buffers): In buffers containing nucleophiles, such as the primary amine in Tris, a much faster reaction occurs. The amine directly attacks the sulfonyl fluoride, forming a stable sulfonamide bond. This rapidly and irreversibly consumes the active AESF probe.[5]

By understanding these competing pathways, it becomes clear why buffer selection is the most critical parameter for a successful experiment involving AESF.

References

  • Nara, S. J., et al. (2019). 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions. European Journal of Organic Chemistry, 2019(15), 2549-2553. [Link]

  • Nara, S. J., et al. (2019). Request PDF: 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions. ResearchGate. [Link]

  • Boddy, C. N. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 44(5), 1153-1168. [Link]

  • García-Reyes, J. F., et al. (2011). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 50(46), 10846-10851. [Link]

  • Ben-Nun, Y., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

  • Wang, Y., et al. (2014). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry, 10, 223-228. [Link]

  • Sultana, R., et al. (2022). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. Organic Letters, 24(1), 374-378. [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. NanoTemper Technologies. [Link]

  • ResearchGate. (2023). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? ResearchGate. [Link]

  • Ramachandran, S., et al. (2014). Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 323-333. [Link]

Sources

Validation & Comparative

Validation of Covalent Modification by 2-Azidoethanesulfonyl Fluoride (AESF) Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of covalent protein modification is the critical bottleneck in developing targeted covalent inhibitors (TCIs) and activity-based probes. 2-Azidoethanesulfonyl fluoride (AESF) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) probes. Unlike traditional electrophiles that target hyper-reactive cysteines, AESF leverages the unique reactivity of the sulfonyl fluoride warhead to target context-specific Tyrosine, Lysine, Serine, and Histidine residues, while providing an azide handle for downstream bio-orthogonal chemistry (Click).

This guide provides a rigorous technical comparison of AESF against standard alternatives and details the mass spectrometry (MS) workflows required to validate its specific covalent adducts.

Part 1: The Mechanistic Advantage (SuFEx Chemistry)

To validate AESF, one must first understand its mechanism. AESF operates via SuFEx chemistry , a "click" reaction distinct from the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • The Warhead (

    
    ):  The sulfonyl fluoride is relatively inert in aqueous solution but becomes highly reactive when positioned near a nucleophile (Tyr-OH, Lys-NH2) within a protein pocket, often assisted by a neighboring hydrogen-bond donor or base.
    
  • The Exchange: The reaction involves the heterolytic cleavage of the S-F bond. The fluoride ion (

    
    ) is the leaving group.
    
  • The Handle (

    
    ):  The ethyl-azide tail remains solvent-exposed, allowing for subsequent conjugation to biotin or fluorophores via CuAAC or SPAAC.
    
Mechanistic Diagram

The following diagram illustrates the reaction pathway and the resulting mass shift, which is central to MS validation.

SuFEx_Mechanism Protein Protein Target (Nu: Tyr/Lys/Ser) TS Transition State (H-bond assisted) Protein->TS + AESF AESF AESF Probe (N3-CH2-CH2-SO2-F) AESF->TS Adduct Covalent Adduct (Protein-SO2-CH2-CH2-N3) TS->Adduct SuFEx Reaction Leaving Leaving Group (Fluoride Ion + H+) TS->Leaving Release

Figure 1: Mechanism of AESF covalent modification via Sulfur-Fluoride Exchange (SuFEx).

Part 2: Comparative Analysis

AESF is not a universal replacement for all probes; it occupies a specific orthogonality niche. The table below compares AESF with the two most common alternatives: Fluorophosphonates (FP) and Iodoacetamides (IA).

Table 1: Performance Comparison of Covalent Probes
FeatureAESF (SuFEx Probe) FP-Biotin (Fluorophosphonate) IA-Alkyne (Iodoacetamide)
Primary Residue Target Tyr, Lys , His, Ser (Context-dependent)Ser (Active site only)Cys (Hyper-reactive)
Reactivity Profile Tunable/Latent. Requires specific protein environment to activate.High. Specifically targets Serine Hydrolases.High. Targets surface-exposed and active site cysteines.
Aqueous Stability High. Stable in buffer for hours.Moderate. Hydrolyzes over time.Low to Moderate. Can react with buffer thiols.
Selectivity Mechanism Proximity-driven. Reacts only when bound/stabilized.Mechanism-based. Mimics transition state of hydrolases.Nucleophilicity-driven. Reacts with most accessible thiols.
MS Validation Target +134.02 Da (Sulfonyl ethyl azide adduct)+Mass of Probe - HF+Mass of Probe - HI
Best Use Case Mapping ligandable Tyr/Lys sites; Kinase inhibitors.Profiling Serine Hydrolases (DUBs, Lipases).General cysteine mapping; TCI development.

Key Insight: Choose AESF when your target lacks a catalytic serine or a reactive cysteine, or when targeting "ligandable" Tyrosines in kinases and nucleotide-binding proteins.

Part 3: Mass Spectrometry Validation Workflow

Validation requires confirming two events:

  • Covalent Occupancy: The protein mass increases.

  • Site Specificity: The modification occurs at the expected residue (Tyr/Lys).

Experimental Protocol
Phase 1: Labeling and Digestion
  • Incubation: Incubate recombinant protein (1-5 µM) with AESF (10-50 µM) in HEPES pH 7.5 for 1-4 hours at 37°C.

    • Note: Avoid Tris buffer if possible, though AESF is less reactive toward primary amines in solution than NHS-esters, high concentrations of Tris can still interfere over long incubations.

  • Quenching: Quench unreacted probe with 5 mM Ammonium Bicarbonate or by immediate precipitation (Acetone/TCA) to remove excess probe.

  • Reduction/Alkylation: Reduce (DTT, 5 mM) and alkylate (Iodoacetamide, 15 mM) cysteines to prevent disulfide scrambling.

  • Digestion: Digest with Trypsin (or Chymotrypsin if targeting hydrophobic pockets) at 1:50 enzyme:substrate ratio overnight.

Phase 2: LC-MS/MS Acquisition
  • Separation: C18 Reverse Phase HPLC (Nano-flow or Micro-flow).

    • Gradient: 5-35% Acetonitrile over 60 minutes.

  • Ionization: ESI Positive Mode.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred over CID to retain the modification on the backbone while generating diagnostic ions.

Validation Logic Diagram

MS_Workflow Sample Incubated Sample (Protein + AESF) Digest Enzymatic Digestion (Trypsin/Chymotrypsin) Sample->Digest LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Search Database Search (Variable Mod: +134.02 Da) LCMS->Search Validation Validation Criteria: 1. Mass Shift (+134.02) 2. b/y ion series coverage 3. Neutral loss (optional) Search->Validation

Figure 2: Bottom-up proteomics workflow for validating AESF modification.

Part 4: Data Interpretation & Troubleshooting

To objectively validate the modification, you must configure your search engine (MaxQuant, Proteome Discoverer, or Mascot) with the precise physicochemical parameters of the AESF adduct.

The Mass Shift Calculation

The defining characteristic of SuFEx validation is the loss of the fluoride atom.

  • AESF Formula:

    
    
    
  • Reaction:

    
    
    
  • Added Moiety:

    
    
    
  • Added Composition:

    
    
    
  • Monoisotopic Mass Shift: +134.0235 Da

Diagnostic Ions & Neutral Losses

When analyzing MS/MS spectra, look for these signatures:

  • Azide Stability: The azide group (

    
    ) is labile. In HCD fragmentation, you may observe a neutral loss of 
    
    
    
    (approx. -28 Da) from the precursor or modified fragment ions.
  • Diagnostic Peaks: Sulfonyl-modified peptides often show characteristic immonium ions or internal fragments related to the ethyl-sulfonyl moiety, though the +134 Da shift on the parent ion is the primary validator.

Troubleshooting "No Modification"

If you observe no +134 Da shift:

  • Check pH: SuFEx on Tyrosine is pH sensitive. Ensure pH is

    
     7.5 to facilitate the phenolate formation.
    
  • Check "Click" Artifacts: If you performed CuAAC before MS, the mass shift will be +134.02 + Mass of Alkyne Ligand . Ensure you are searching for the correct post-click mass.

  • Steric Hindrance: AESF is small, but if the pocket is extremely tight, the ethyl linker might cause steric clash compared to a bare fluorosulfate.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Cravatt, B. F., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Ligandable Pockets in Proteins." Accounts of Chemical Research.

A Head-to-Head Guide to Protein Adduct Analysis: 2-Azidoethanesulfonyl Fluoride (AESF) vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug discovery, the precise identification and quantification of protein adducts are paramount for elucidating biological mechanisms and validating drug targets. Covalent probes are indispensable tools in this endeavor, and among them, 2-Azidoethanesulfonyl fluoride (AESF) has emerged as a versatile reagent. This guide provides an in-depth, objective comparison of AESF with other prominent chemical probes, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

Understanding this compound (AESF): A Multifunctional Probe

AESF belongs to the class of sulfonyl fluoride electrophiles, which are recognized for their "privileged" reactivity in chemical biology.[1][2] These probes exhibit a fine balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[2] The key features of AESF lie in its dual functionality:

  • Sulfonyl Fluoride "Warhead": This electrophilic group covalently modifies several key amino acid residues, including serine, lysine, tyrosine, threonine, and histidine.[2] This broad reactivity profile allows for the exploration of a wide range of protein targets.

  • Azide Handle: The presence of an azide group provides a bioorthogonal handle for "click chemistry."[3][4] This enables the subsequent attachment of reporter tags, such as biotin for enrichment or fluorophores for imaging, after the initial protein labeling.[5][6]

This dual nature makes AESF a powerful tool for activity-based protein profiling (ABPP), a technique that allows for the assessment of the functional state of enzymes in complex biological systems.[7][8]

The Competitive Landscape: AESF vs. Alternative Probes

The selection of a chemical probe is a critical experimental decision. Here, we compare AESF to other commonly used reagents, highlighting their strengths and weaknesses.

Targeting Lysine Residues: AESF vs. N-Hydroxysuccinimide (NHS) Esters

Lysine residues, with their primary amine side chains, are frequent targets for protein modification.[][10] N-hydroxysuccinimide (NHS) esters are a widely used class of reagents for labeling these residues.[3][11][12]

FeatureThis compound (AESF)N-Hydroxysuccinimide (NHS) Esters
Primary Target Serine, Lysine, Tyrosine, Threonine, Histidine[2]Primary amines (Lysine, N-terminus)[10]
Reactivity Moderate, context-dependentHigh, can be less selective
Selectivity Broader reactivity profileHigh selectivity for primary amines
Bioorthogonal Handle Azide for click chemistryTypically requires incorporation of an alkyne or azide in the NHS ester structure
Stability Good aqueous stability[2]Prone to hydrolysis in aqueous solutions[12]

Key Considerations:

  • Broad vs. Specific Targeting: AESF's ability to target multiple nucleophilic residues can be advantageous for discovering novel binding sites or for profiling enzyme families with diverse active site residues.[2] However, if the goal is to specifically label lysine residues, NHS-esters offer higher selectivity.[3]

  • Experimental Workflow: The inherent azide handle in AESF simplifies the workflow by decoupling the labeling and reporter tagging steps. With NHS-esters, a probe containing a bioorthogonal handle must be used from the outset.

  • Hydrolytic Stability: The greater stability of sulfonyl fluorides in aqueous environments compared to NHS-esters can be a significant advantage, particularly in complex biological samples or during longer incubation times.[2][12]

Targeting Cysteine Residues: A Note on AESF's Reactivity

While sulfonyl fluorides can react with cysteine, other reagents like iodoacetamide (IAA) and maleimides are generally the preferred choice for specifically and efficiently targeting this highly nucleophilic residue.[1][13]

For a detailed comparison of cysteine-reactive probes, consider the following:

FeatureIodoacetamide (IAA)Ethyl Propargylate (Alkyne-based probe)
Primary Application Irreversible blocking of cysteinesIntroduction of a bioorthogonal handle for click chemistry[1]
Alkylation Efficiency High, considered a gold standard[1]Generally high, can be pH-dependent[1]
Selectivity High for cysteine, but can show some off-target reactivityHigh cysteine selectivity reported (93-95%)[1]

Experimental Insight: For quantitative analysis of cysteine modifications, specialized reagents like iodoacetyl tandem mass tags (iodoTMT) have been developed, allowing for multiplexed, isobaric labeling.[14]

Experimental Corner: Protocols and Workflows

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

General Workflow for Protein Labeling and Analysis with AESF

The following diagram outlines a typical workflow for identifying protein targets of AESF using mass spectrometry.

AESF_Workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Bioorthogonal Ligation cluster_enrichment Step 3: Enrichment cluster_ms Step 4: Mass Spectrometry Analysis Proteome Proteome (Cell lysate, tissue homogenate) Incubation Incubate with AESF Proteome->Incubation [1] Click Click Chemistry (e.g., CuAAC with Biotin-Alkyne) Incubation->Click [2] Enrichment Streptavidin Affinity Purification Click->Enrichment [3] Digestion On-bead or in-solution Trypsin Digestion Enrichment->Digestion [4] LCMS LC-MS/MS Analysis Digestion->LCMS [5] DataAnalysis Database Search & Data Analysis LCMS->DataAnalysis [6]

Caption: General workflow for AESF-based chemical proteomics.

Detailed Protocol: In-solution Labeling of a Protein with AESF

This protocol provides a starting point for labeling a purified protein with AESF.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.[15]

  • This compound (AESF) stock solution (e.g., 100 mM in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Reagents for downstream analysis (e.g., biotin-alkyne, copper(II) sulfate, ligand, reducing agent for CuAAC).

Procedure:

  • Protein Preparation: Prepare the protein solution to a final concentration of 1-5 mg/mL in the chosen reaction buffer.

  • AESF Addition: Add the AESF stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM). The optimal concentration and incubation time should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Removal of Excess Probe: Remove unreacted AESF using a desalting column or buffer exchange.

  • Click Chemistry: Proceed with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach the desired reporter tag.

  • Sample Preparation for Mass Spectrometry: Prepare the labeled and tagged protein for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with a protease like trypsin.[16]

Mass Spectrometry Data Analysis

The analysis of mass spectrometry data for AESF-modified peptides requires specialized software and search parameters.

Workflow:

MS_Data_Analysis RawData Raw MS/MS Data DatabaseSearch Database Search Engine (e.g., MaxQuant, Proteome Discoverer) RawData->DatabaseSearch PTMSearch Variable Modification Search: - AESF adduct mass - Reporter tag mass DatabaseSearch->PTMSearch Validation Peptide-Spectrum Match Validation (FDR control) PTMSearch->Validation SiteLocalization Modification Site Localization Validation->SiteLocalization Quantification Quantitative Analysis (Label-free or TMT) SiteLocalization->Quantification

Caption: Mass spectrometry data analysis workflow for AESF-modified peptides.

Key Parameters for Database Searching:

  • Variable Modifications: Include the mass of the AESF adduct on the potential target residues (serine, lysine, tyrosine, threonine, histidine). The exact mass will depend on the reporter tag used after click chemistry.

  • Enzyme Specificity: Set the protease used for digestion (e.g., Trypsin/P).

  • False Discovery Rate (FDR): Apply a strict FDR (e.g., 1%) for both peptide and protein identification.[17]

Specialized algorithms and software tools can be employed to aid in the identification of modified peptides from complex tandem mass spectra.[18]

Concluding Remarks and Future Perspectives

This compound is a valuable tool in the chemical proteomics arsenal, offering a unique combination of broad reactivity and bioorthogonality. Its utility in activity-based protein profiling and target identification is well-established. However, the choice of a chemical probe should always be guided by the specific research question. For highly selective labeling of lysine or cysteine residues, alternative reagents may be more appropriate.

The future of this field lies in the development of novel probes with enhanced selectivity, reactivity, and bioorthogonal properties. This includes the design of cleavable linkers that allow for the release of modified peptides from enrichment resins, further streamlining mass spectrometry workflows.[4][19] As our understanding of the proteome deepens, so too will the sophistication of the chemical tools we use to explore it.

References

  • BenchChem. (2025). A Head-to-Head Comparison: Ethyl Propargylate-13C3 vs.
  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.
  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-2330.
  • Grüschow, S., et al. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation.
  • BenchChem. (2025). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. BenchChem.
  • García-López, J. A., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 937585.
  • Anjo, S. I., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Scientific Reports, 7(1), 1-10.
  • Wikipedia. (2023). Activity-based proteomics. In Wikipedia.
  • Haque, M. M., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 27(11), 3416.
  • Yates, J. R., et al. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry, 67(8), 1426-1436.
  • Leiden University. (n.d.). Activity-based protein profiling for drug discovery. Leiden University.
  • Fang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(35), 11684-11703.
  • Bar-Sela, D. (2018). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. eScholarship, University of California.
  • Wang, J., et al. (2017). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS Chemical Biology, 12(7), 1953-1960.
  • Wang, H., et al. (2020). Bioorthogonal Ligations and Cleavages in Chemical Biology. Chemistry–An Asian Journal, 15(16), 2436-2451.
  • Linder, M., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
  • Wang, Y., et al. (2023). A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates.
  • University of Leeds. (n.d.). Protocol for Sample Preparation for Native Mass Spectrometry. University of Leeds.
  • Willems, L. I., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Anjo, S. I., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Scientific reports, 7(1), 1-10.
  • Sidoli, S., & Garcia, B. A. (2013). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International journal of molecular sciences, 14(3), 5438-5455.
  • Tsiatsiani, L., & Heck, A. J. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Methods in molecular biology (Clifton, N.J.), 1306, 115-125.
  • Giansanti, P., et al. (2015). Data Analysis Strategies for Protein Modification Identification.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150-5158.
  • Creative Biostructure. (n.d.). Lysine in Protein Labeling and Analysis: Techniques, Applications, and Best Practices.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659.
  • Jones, L. H. (2020). Protein targeting with SAF(er) electrophiles.
  • Zecha, J., et al. (2024).
  • Al-Madanat, A. A., et al. (2019). Screening of Human Proteins for Fluoride and Aluminum Binding. Journal of toxicology, 2019, 9345262.
  • GoldBio. (2026). Everything About Labeling Proteins with NHS Esters. GoldBio.
  • Nii, S., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
  • Boersema, P. J., et al. (2010). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Mass Spectrometry in Life Sciences (pp. 111-131). Humana Press.
  • Glen Research. (2021). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Versteegen, R. M., et al. (2019). Bioorthogonal Tetrazine Carbamate Cleavage by Highly Reactive Trans-Cyclooctene. ChemRxiv.
  • Simon, M., & Montclare, J. K. (2022).
  • Wu, H., et al. (2017). Isonitrile induced bioorthogonal activation of fluorophores and mutually orthogonal cleavage in live cells.
  • BenchChem. (2025). Application Notes and Protocols for 18O Labeling of Peptides for Mass Spectrometry. BenchChem.
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Comparing 2-Azidoethanesulfonyl fluoride with other bifunctional linkers for protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 2-Azidoethanesulfonyl fluoride with other bifunctional linkers for protein labeling Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of protein bioconjugation, This compound (AESF) represents a paradigm shift from classical acylating agents to Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike the ubiquitous NHS-Azide (which targets surface lysines via rapid but hydrolytically unstable acylation) or Maleimide-Azide (which targets cysteines), AESF utilizes a latent sulfonyl fluoride electrophile.

This guide objectively compares AESF against these industry standards, highlighting its unique ability to label context-specific nucleophiles (Tyr, Lys, His, Ser) with superior aqueous stability, making it an indispensable tool for activity-based protein profiling (ABPP) and "plant-and-cast" labeling strategies.

Technical Deep Dive: Mechanism & Reactivity[1]

The AESF Advantage: SuFEx Chemistry

AESF operates via SuFEx , a "click" reaction distinct from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) it often precedes. The sulfonyl fluoride (


) group is heterolytically stable, resisting hydrolysis at physiological pH. It reacts only when activated by a specific local protein environment (e.g., a hydrogen-bond donor network or proximity to a basic residue), creating a covalent sulfonamide or sulfonate linkage.
  • Structure:

    
    
    
  • Mechanism: Nucleophilic substitution at Sulfur(VI).

  • Key Feature: "Sleeping Beauty" reactivity—inert in buffer, reactive in the protein pocket.

Comparison with Alternatives
FeatureAESF (SuFEx) NHS-Azide (Acylation) Maleimide-Azide (Alkylation)
Reactive Group Alkyl Sulfonyl FluorideN-Hydroxysuccinimide EsterMaleimide
Primary Target Context-dependent (Lys, Tyr, Ser, His)Primary Amines (Lys, N-term)Thiols (Cys)
Hydrolytic Stability High (

hours/days)
Low (

10-20 min)
Moderate (Stable, but ring opens)
Selectivity Environment-driven (Active sites/Pockets )Surface accessibility drivenHigh for reduced Cys
Reaction Kinetics Slow, sustained (Hours)Fast, burst (Minutes)Fast (Minutes)
Reversibility Irreversible (Covalent)IrreversibleReversible (Thiol exchange possible)

Decision Matrix: When to Use AESF

The choice between AESF and NHS/Maleimide is dictated by the biological question, not just chemical availability.

LinkerSelection Start Start: Select Linker Strategy Target Target Residue? Start->Target Cys Cysteine (Cys) Target->Cys Specific Site Lys Lysine (Lys) Target->Lys General Surface Context Context Dependent (Tyr, Ser, His, Lys) Target->Context Active Site / Pocket Mal Use Maleimide-Azide Cys->Mal Stability Is Hydrolytic Stability Critical? (e.g., Long incubation, In vivo) Lys->Stability AESF Use AESF (SuFEx) Context->AESF NHS Use NHS-Azide Stability->NHS No (Fast Labeling) Stability->AESF Yes (Complex Lysate)

Caption: Decision tree for selecting AESF versus conventional NHS or Maleimide linkers based on target residue and experimental conditions.

Experimental Protocols

Protocol A: Protein Labeling with AESF (SuFEx)

Objective: Labeling of specific nucleophilic residues in a protein of interest (POI) or whole proteome. Note: Unlike NHS esters, AESF does not require immediate quenching due to hydrolysis.

  • Preparation:

    • Dissolve AESF in anhydrous DMSO to prepare a 50 mM stock solution.

    • Prepare protein sample (1 mg/mL) in PBS (pH 7.4). Avoid Tris or buffers with primary amines if high promiscuity is suspected, though AESF is generally compatible.

  • Labeling Reaction:

    • Add AESF stock to protein solution (Final conc: 50–200 µM).

    • Incubation: Incubate at 37°C for 1–4 hours .

    • Why? Alkyl sulfonyl fluorides have slower kinetics than aryl variants. The extended time allows the probe to sample the protein surface and find a "privileged" nucleophile.

  • Quenching (Optional):

    • Reaction can be quenched by precipitation (acetone/methanol) or desalting (Zeba spin columns) to remove excess probe.

  • Click Chemistry (Readout):

    • Proceed to Protocol C.

Protocol B: Protein Labeling with NHS-Azide (Standard Control)

Objective: Non-specific surface lysine labeling.

  • Preparation:

    • Dissolve NHS-Azide in anhydrous DMSO immediately before use.

    • Critical: Buffer must be amine-free (PBS, HEPES, pH 7.2–8.0).

  • Labeling Reaction:

    • Add NHS-Azide to protein (10–20 fold molar excess).

    • Incubation: Incubate at Room Temperature for 30–60 minutes .

    • Why? NHS esters hydrolyze within minutes; longer incubation yields diminishing returns.

  • Cleanup:

    • Remove excess reagent immediately via desalting column to prevent background in the click step.

Protocol C: CuAAC "Click" Reaction (Universal Readout)

Objective: Conjugate a fluorophore or biotin to the azide-labeled protein.

  • Reagents:

    • Alkyne-Tag (e.g., Biotin-Alkyne or TAMRA-Alkyne): 100 µM final.

    • 
      : 1 mM final.
      
    • THPTA (Ligand): 5 mM final (Premix with Cu).

    • Sodium Ascorbate: 10 mM final (Add last).

  • Workflow:

    • Mix Protein + Alkyne + Cu/Ligand.

    • Add Ascorbate to initiate.

    • Incubate 1 hour at RT.

    • Analyze via SDS-PAGE or Mass Spectrometry.

Performance Analysis: Data Comparison

The following table summarizes the performance characteristics derived from SuFEx literature and comparative bioconjugation studies.

ParameterAESF (SuFEx)NHS-AzideSignificance
Aqueous Half-Life (pH 7.4) > 24 Hours< 20 MinutesAESF allows long-duration experiments (e.g., live cell).
Residue Specificity Tyr, Lys, His (Pocket-directed)Lys (Surface-directed)AESF probes functional pockets; NHS probes surface topology.
Labeling Efficiency Variable (Depends on "SuFExability")High (Stoichiometric)NHS is better for bulk labeling; AESF for functional probing.
Background Hydrolysis NegligibleHighNHS requires large molar excess to compensate for loss.
Visualizing the Reaction Pathway[2][3]

ReactionPathway Protein Protein Nucleophile (Lys-NH2, Tyr-OH) Complex Non-Covalent Complex Protein->Complex AESF AESF Probe (N3-Linker-SO2F) AESF->Complex TS SuFEx Transition State (Fluoride Departure) Complex->TS Activation (H-Bond/Proximity) Labeled Labeled Protein (Protein-SO2-Linker-N3) TS->Labeled - HF Click Click Reaction (Triazole Formation) Labeled->Click + Alkyne-Reporter

Caption: Mechanistic pathway of AESF labeling. Note the requirement for activation (Complex formation) prior to covalent bond formation, distinguishing it from the diffusion-limited reaction of NHS esters.

References

  • SuFEx Chemistry Fundamentals

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1]

    • Source: Angewandte Chemie Intern
    • Link:[Link]

  • SuFEx in Protein Profiling

    • Title: The proximity-enabled sulfur fluoride exchange reaction in the protein context.[2]

    • Source: PMC (NIH).
    • Link:[Link]

  • Comparison of Linker Stabilities

    • Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists.
    • Source: ChemMedChem (via PMC).
    • Link:[Link]

  • NHS Ester Reactivity & Hydrolysis

    • Title: Sulfo-NHS and NHS Esters in Protein Chemistry.[3]

    • Source: CovaChem Technical Guides.
  • Alkyl Sulfonyl Fluoride Properties: Title: Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Source: Enamine Technical Notes.

Sources

Optimization of SuFEx Linkers: A Comparative HPLC Analysis of 2-Azidoethanesulfonyl Fluoride (ASF) Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azidoethanesulfonyl fluoride (ASF) represents a paradigm shift in bioconjugation, bridging the gap between bioorthogonal "Click" chemistry (via the azide) and Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional amine-reactive linkers (e.g., NHS esters) that suffer from rapid hydrolysis in aqueous media, ASF offers a "latent" electrophile—the sulfonyl fluoride—which remains stable until specifically activated.

This guide provides a technical framework for characterizing ASF reaction products using High-Performance Liquid Chromatography (HPLC). It compares ASF against standard alternatives, detailing the chromatographic behavior of its unique reaction species: the stable linker, the hydrolysis byproduct (sulfonic acid), and the desired conjugate.

Part 1: Critical Analysis – ASF vs. Traditional Linkers

The Stability-Reactivity Paradox

The primary challenge in bioconjugation is the "hydrolysis race." Traditional reagents like NHS-Azide begin degrading the moment they enter an aqueous buffer, often resulting in low conjugation yields and complex mixture analysis.

ASF circumvents this by utilizing the unique properties of the S(VI)-F bond. It is kinetically stable in neutral aqueous conditions but reacts rapidly with nucleophiles (phenols, amines) when activated by a base or protein microenvironment.

Comparative Performance Metrics

The following table contrasts ASF with the industry-standard NHS-Azide linker and the unsaturated SuFEx reagent Ethenesulfonyl Fluoride (ESF).

Table 1: Comparative Stability and HPLC Characteristics

FeatureThis compound (ASF) NHS-Azide (Standard) Ethenesulfonyl Fluoride (ESF)
Reactive Group Sulfonyl Fluoride (–SO₂F)N-Hydroxysuccinimide EsterVinyl Sulfonyl Fluoride
Hydrolytic Stability (pH 7.4) High (

hours)
Low (

mins)
Moderate (Michael acceptor)
HPLC Monitoring Direct monitoring of intact linker possible.Difficult; linker hydrolyzes during run.Possible, but reactive to thiols.
Primary Byproduct 2-Azidoethanesulfonic acidN-Hydroxysuccinimide + CarboxylateVinyl sulfonic acid
Chromatographic Behavior Distinct separation between SO₂F (neutral) and SO₃H (ionic).Broad smear often seen due to on-column hydrolysis.Elutes earlier than ASF (smaller).

Expert Insight: The stability of ASF allows for "stop-and-go" HPLC analysis. You can inject a reaction mixture after 4 hours and still detect unreacted ASF, allowing for accurate calculation of conversion rates. With NHS esters, the "unreacted" peak is often just hydrolyzed waste.

Part 2: Reaction Pathways & HPLC Target Species

To accurately characterize the products, one must understand the species generated during the reaction. ASF is bifunctional, leading to a bifurcated reaction pathway.

Visualizing the Reaction Landscape

The following diagram illustrates the potential pathways and the specific species that must be resolved by HPLC.

ASF_Pathways cluster_hplc HPLC Elution Order (Reverse Phase) ASF 2-Azidoethanesulfonyl fluoride (ASF) (Starting Material) Conjugate SuFEx Conjugate (Sulfonate/Sulfonamide) ASF->Conjugate + Nucleophile (SuFEx Activation) Hydrolysis 2-Azidoethanesulfonic Acid (Byproduct) ASF->Hydrolysis + H2O (Slow Hydrolysis) ClickProduct Triazole Conjugate (via CuAAC) ASF->ClickProduct + Alkyne (Click Chemistry) Protein Target Protein/Phenol Protein->Conjugate Order Early Elution (Polar)  -------------------->  Late Elution (Hydrophobic)

Figure 1: Reaction pathways for ASF. In Reverse Phase HPLC, the highly polar sulfonic acid (hydrolysis product) elutes first, followed by the neutral ASF linker, and finally the hydrophobic conjugate.

Part 3: HPLC Characterization Protocol

This protocol is designed for the separation of small-molecule ASF conjugates. For protein conjugates, a C4 column or Size Exclusion Chromatography (SEC) is recommended.

System Configuration
  • Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Waters H-Class).

  • Detector: Diode Array Detector (DAD) monitoring at 210 nm (amide/azide backbone) and 254 nm (if aromatic targets are used).

  • Mass Spec (Optional but Recommended): ESI-MS in positive mode (for Azide/Conjugate) and negative mode (for Sulfonic acid/Fluoride detection).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

    • Note: TFA provides sharper peaks for the acidic hydrolysis product but may suppress MS ionization.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA/TFA.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Ambient).

Gradient Method
Time (min)% Mobile Phase BDescription
0.05%Equilibration (Elutes Sulfonic Acid)
2.05%Hold for polar impurities
15.095%Linear Gradient (Elutes ASF & Conjugates)
18.095%Wash
18.15%Re-equilibration
23.05%End of Run
Sample Preparation & Quenching

Critical Step: Unlike NHS esters, ASF does not "self-quench" rapidly in water.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add 50 µL of 1% TFA in Acetonitrile .

    • Why? Acidification halts the SuFEx reaction (which requires basic conditions) and the ACN ensures solubility of organic conjugates.

  • Centrifuge: 10,000 x g for 5 mins to remove any precipitated proteins/salts.

  • Inject: 10 µL of the supernatant.

Part 4: Data Interpretation & Troubleshooting

Identifying the Peaks
  • 2-Azidoethanesulfonic Acid (Hydrolysis Product):

    • Retention Time: ~1.5 - 2.5 min (Void volume).

    • Characteristics: Sharp, early peak. Increases over time if the buffer pH > 8.

  • This compound (Intact Linker):

    • Retention Time: ~8.0 - 10.0 min (Mid-polar).

    • Characteristics: Distinct peak.[3] Validation: Spiking the sample with pure ASF stock should increase this peak height.

  • Product Conjugate:

    • Retention Time: > 12.0 min (Assuming attachment to a hydrophobic drug/phenol).

    • Characteristics: Should correlate with the disappearance of the target phenol peak.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start: SuFEx Reaction (ASF + Target + Base) Aliquot 1. Aliquot Sample Start->Aliquot Quench 2. Acid Quench (1% TFA/ACN) Aliquot->Quench Spin 3. Centrifuge (Remove precipitates) Quench->Spin Inject 4. Inject onto C18 Spin->Inject Detect 5. Detection (UV 210nm) Inject->Detect Decision Peak Analysis Detect->Decision ResultA High Acid Peak: Hydrolysis Issue Decision->ResultA Early Elution ResultB High Product Peak: Successful Conjugation Decision->ResultB Late Elution

Figure 2: Step-by-step workflow for the HPLC characterization of ASF reactions, emphasizing the critical acid quench step.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.

  • Thermo Fisher Scientific. "Tech Tip: Determine Reactivity of NHS Ester Reagents." (Comparison of hydrolysis rates).

  • Jones, L. H. (2015). "Recent advances in the molecular design of bioconjugation reagents." RSC Chemical Biology. (Discusses stability of sulfonyl fluorides vs NHS).

Sources

Technical Guide: Determining the Stoichiometry of Labeling with 2-Azidoethanesulfonyl Fluoride (AESF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of labeling stoichiometry—often referred to as the Degree of Labeling (DOL)—is the critical quality attribute (CQA) for any bioconjugate. In the context of 2-Azidoethanesulfonyl fluoride (AESF) , this challenge is unique. Unlike NHS-esters (which hydrolyze rapidly) or Maleimides (which require reduction), AESF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry. This guide details the mechanistic advantages of AESF, compares it objectively against legacy reagents, and provides a self-validating workflow for determining the exact number of probes attached to your target protein.

Scientific Foundation: The SuFEx Mechanism

AESF is a bifunctional linker containing a sulfonyl fluoride (the protein-reactive warhead) and an azide (the bioorthogonal handle). Its reactivity is governed by the SuFEx mechanism, a "click" chemistry reaction pioneered by the Sharpless lab.[1]

Mechanism of Action

Sulfonyl fluorides are relatively inert to hydrolysis in aqueous buffers but react specifically with nucleophilic side chains (Tyrosine, Lysine, Histidine, Serine) when the local protein environment activates the nucleophile (e.g., via hydrogen bonding or proximity to basic residues).

  • Specific Exchange: The fluoride (F⁻) is a good leaving group only when the sulfur center is attacked by a specific nucleophile.

  • The Bond: The resulting S–O (Tyrosine) or S–N (Lysine) bond is extremely stable, resisting oxidation and hydrolysis better than maleimide-thiol adducts.

  • Mass Shift: The reaction releases fluoride and a proton.

    • Probe MW: ~153.13 Da

    • Mass Added to Protein: +133.12 Da (per label)

Comparative Analysis: AESF vs. Legacy Reagents

The following table contrasts AESF with the two most common labeling chemistries.

Table 1: Comparative Performance of Protein Labeling Reagents

FeatureNHS-Ester (Amine)Maleimide (Thiol)AESF (SuFEx)
Primary Target Lysine (N-terminus)Cysteine (Reduced)Tyrosine / Lysine (Context dependent)
Hydrolytic Stability Poor (

~mins at pH 8)
ModerateHigh (Stable for hours in buffer)
Selectivity Low (Stochastic)High (Site-specific)Context-Specific (Proximity driven)
Linkage Stability Stable (Amide)Variable (Retro-Michael exchange)Very High (Sulfonate/Sulfonamide)
Reaction pH 7.5 – 8.56.5 – 7.57.5 – 9.0
Stoichiometry Control Difficult (Hydrolysis competes)Good (Limited by Cys count)Tunable (Kinetic control)

Experimental Protocol: The Labeling Workflow

This protocol is designed to label a protein with AESF and subsequently determine the stoichiometry.

Phase A: The SuFEx Reaction (Protein Labeling)

Reagents:

  • Target Protein (1 mg/mL in PBS, pH 7.4). Critical: Avoid Tris or Glycine buffers (primary amines compete).

  • AESF Stock (100 mM in DMSO).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Steps:

  • Buffer Exchange: Ensure protein is in PBS or HEPES (pH 7.4–8.0).

  • Dosing: Add AESF to protein at molar ratios of 10:1, 50:1, and 100:1 (Probe:Protein).

    • Expert Insight: SuFEx is slower than NHS chemistry. Higher equivalents or longer times are often required.

  • Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight.

  • Quenching: Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 mins. The Tris amine will scavenge remaining fluoride.

  • Desalting: Remove excess probe using Zeba Spin columns (7K MWCO) or dialysis.

Phase B: Determining Stoichiometry (Method 1: Intact LC-MS)

The Gold Standard for Accuracy.

  • Sample Prep: Dilute labeled protein to 0.1 mg/mL in 0.1% Formic Acid / Water.

  • Analysis: Inject onto a C4 or C8 Reverse Phase column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use MaxEnt or similar software to deconvolute the charge envelope.

  • Calculation:

    
    
    Where 
    
    
    
    is the number of labels.
Phase C: Determining Stoichiometry (Method 2: Click-to-Dye UV-Vis)

For labs without high-res MS.

  • Click Reaction: React the AESF-labeled protein with DBCO-Cy5 (Strain-promoted) or Alkyne-Cy5 + Cu/THPTA (Copper-catalyzed).

    • Note: Ensure the dye is in excess (2x relative to expected azides).

  • Purification: Rigorous removal of free dye is essential (use Dye Removal Columns).

  • Measurement: Measure Absorbance at 280 nm (

    
    ) and Dye 
    
    
    
    (
    
    
    ).

Data Interpretation & Calculations

Calculating DOL from UV-Vis Data

When using Method 2 (Click-to-Dye), use the following corrected formula. You must account for the dye's absorbance at 280 nm.[2][3][4][5][6]



  • 
     : Absorbance at dye maximum (e.g., 650 nm for Cy5).
    
  • 
     : Extinction coefficient of the protein (
    
    
    
    ).[3][5]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Extinction coefficient of the dye.[2][3][5]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Correction Factor (
    
    
    
    of the free dye).[2][5]
Calculating Average DOL from MS Data

When multiple species exist (e.g., 20% +1 label, 50% +2 labels, 30% +3 labels):



Where


 is the number of labels (0, 1, 2...).

Visualization of Workflows

Diagram 1: The AESF Labeling & Analysis Workflow

This diagram illustrates the parallel paths for characterizing the conjugate.

AESF_Workflow cluster_MS Method A: Intact Mass Spec cluster_Click Method B: Fluorescence Protein Native Protein (Tyr/Lys rich) Reaction Reaction (pH 7.5-8.5, 4h) Protein->Reaction AESF AESF Probe (SuFEx Warhead) AESF->Reaction Labeled AESF-Protein Conjugate Reaction->Labeled MS_Analysis LC-MS Analysis (+133 Da shifts) Labeled->MS_Analysis Direct Click Click Reaction (w/ DBCO-Dye) Labeled->Click Indirect DOL_Calc1 Stoichiometry Calculation MS_Analysis->DOL_Calc1 Purify Remove Free Dye Click->Purify UV_Vis UV-Vis Spectroscopy Purify->UV_Vis DOL_Calc2 Beer-Lambert Calculation UV_Vis->DOL_Calc2

Caption: Figure 1.[7] Dual-pathway workflow for AESF labeling verification. Method A (MS) is direct; Method B (Click) is indirect.

Diagram 2: SuFEx Reactivity Decision Matrix

Understanding when AESF is the correct choice over Maleimide/NHS.

Decision_Matrix Start Select Labeling Strategy Q1 Does protein have free Cysteines? Start->Q1 Q2 Is Disulfide reduction permissible? Q1->Q2 Yes Q3 Is hydrolytic stability critical? Q1->Q3 No Q2->Q3 No (Structure sensitive) Maleimide Use Maleimide Q2->Maleimide Yes NHS Use NHS-Ester Q3->NHS No (Fast label) AESF Use AESF (SuFEx) Q3->AESF Yes (Long exp.)

Caption: Figure 2. Decision matrix for selecting AESF based on protein structural constraints and stability requirements.

References

  • Wang, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015).[8] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "The Sulfur-Fluoride Exchange (SuFEx) Click Reaction." Chemical Reviews. [Link]

  • Yang, Z., et al. (2016). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Nature Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.